molecular formula C12H12N2O10 B8003754 Disuccinimidyl tartrate

Disuccinimidyl tartrate

Katalognummer: B8003754
Molekulargewicht: 344.23 g/mol
InChI-Schlüssel: NXVYSVARUKNFNF-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disuccinimidyl tartrate is a useful research compound. Its molecular formula is C12H12N2O10 and its molecular weight is 344.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYSVARUKNFNF-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211120
Record name Disuccinimidyl tartarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62069-75-4, 77658-91-4
Record name Disuccinimidyl tartarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disuccinimidyl tartarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disuccinimidyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disuccinimidyl Tartrate (DST): A Technical Guide to its Mechanism of Action in Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinking agent widely utilized in proteomics and molecular biology.[1][2] Its ability to form covalent bonds between interacting proteins makes it an invaluable tool for studying protein-protein interactions, elucidating the structure of protein complexes, and stabilizing transient interactions for subsequent analysis.[3] This guide provides an in-depth overview of DST's mechanism of action, detailed experimental protocols, and the quantitative parameters governing its use.

Core Mechanism of Action

The utility of DST as a protein crosslinker stems from its two N-hydroxysuccinimide (NHS) ester functional groups located at either end of a tartrate spacer arm.[1][2] The mechanism proceeds in two key stages: acylation of primary amines and the potential for subsequent cleavage of the crosslink.

Amine-Reactive Crosslinking

DST readily reacts with nucleophilic primary amines (-NH₂) found on the side chains of lysine residues and the N-termini of proteins.[1][2] The reaction is an acylation wherein the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. Due to its bifunctional nature, a single DST molecule can react with two separate protein chains or two different sites on the same protein, thereby forming an intermolecular or intramolecular crosslink, respectively.

The reaction is most efficient in the pH range of 7.2 to 8.5, which facilitates the deprotonation of the amine group, thereby increasing its nucleophilicity.[4] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the NHS esters, effectively quenching the crosslinking process.[3][4]

DST_Mechanism cluster_reactants Reactants cluster_reaction1 Step 1: First Acylation cluster_reactants2 cluster_reaction2 Step 2: Second Acylation DST This compound (DST) (R'-O-CO-Spacer-CO-O-R') Intermediate Mono-linked Intermediate (P1-NH-CO-Spacer-CO-O-R') DST->Intermediate Reaction with P1-NH₂ Protein1 Protein 1 with Primary Amine (P1-NH₂) Protein1->Intermediate NHS1 N-hydroxysuccinimide (NHS) (Released) Intermediate->NHS1 Crosslinked Crosslinked Proteins (P1-NH-CO-Spacer-CO-NH-P2) Intermediate->Crosslinked Reaction with P2-NH₂ Protein2 Protein 2 with Primary Amine (P2-NH₂) Protein2->Crosslinked NHS2 N-hydroxysuccinimide (NHS) (Released) Crosslinked->NHS2

Figure 1. Reaction mechanism of DST with protein primary amines.

Cleavage of the Tartrate Spacer Arm

A key feature of DST is its cleavable tartrate spacer arm, which contains a cis-diol.[1] This bond can be selectively cleaved by oxidation with sodium meta-periodate (NaIO₄).[1][2] This cleavage is particularly advantageous in mass spectrometry-based workflows, as it allows for the separation of crosslinked peptides and simplifies data analysis. The cleavage reaction is typically performed in an acidic buffer (pH ~5) for approximately one hour at room temperature.[1] This method of cleavage does not affect protein disulfide bonds, providing an orthogonal strategy to reducing agents like DTT.[1][5]

DST_Cleavage cluster_reactants Reactants cluster_products Products Crosslinked Crosslinked Proteins (P1-...-CH(OH)-CH(OH)-...-P2) Cleaved1 Cleaved Protein 1 (P1-...-CHO) Crosslinked->Cleaved1 Oxidative Cleavage Cleaved2 Cleaved Protein 2 (P2-...-CHO) Periodate Sodium meta-periodate (NaIO₄) Periodate->Cleaved1

Figure 2. Cleavage of the DST crosslink by sodium meta-periodate.

Quantitative Data and Properties

The efficiency and specificity of DST crosslinking are governed by its chemical and physical properties, as well as the reaction conditions.

PropertyValueReference(s)
Molecular Weight 344.23 g/mol [6]
Spacer Arm Length 6.4 Å[7]
Reactive Groups N-hydroxysuccinimide (NHS) Esters[2]
Target Specificity Primary Amines (-NH₂)[2]
Solubility Soluble in DMSO or DMF (~10 mM)
Optimal Reaction pH 7.2 - 8.5[4]
Cleavage Reagent Sodium meta-periodate (NaIO₄)[1][2]

Experimental Protocols

The following protocols provide a general framework for protein crosslinking using DST. Optimization may be required for specific protein systems.

General Protein Crosslinking Protocol
  • Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.5.[4] If the sample contains Tris or other amine-containing buffers, it must be dialyzed or desalted into a compatible buffer.

  • DST Stock Solution Preparation: Immediately before use, dissolve DST in a dry organic solvent such as DMSO or DMF to a concentration of approximately 10-25 mM.[3] Do not store DST in aqueous solutions as the NHS esters are susceptible to hydrolysis.[8]

  • Crosslinking Reaction: Add the DST stock solution to the protein sample. A 10- to 50-fold molar excess of DST to protein is a common starting point.[9] The final concentration of the crosslinker is typically in the range of 0.25-5 mM.[8]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours.[9] Incubation can be performed at room temperature or on ice; longer incubation times are generally required at lower temperatures.[9]

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[10] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DST is quenched.[3]

  • Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[10][11]

Protocol for Cleavage of DST Crosslinks
  • Buffer Exchange: Exchange the crosslinked protein sample into a cleavage buffer, such as 50 mM sodium acetate at pH 5.0.[1]

  • Periodate Treatment: Add sodium meta-periodate to the sample to a final concentration of 15 mM.[1][2]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Removal of Reagents: Remove the periodate and byproducts by dialysis or using a desalting column.

  • Analysis: The cleaved protein fragments can then be analyzed, for example, by mass spectrometry to identify the original crosslinked sites.

Experimental Workflow for Mass Spectrometry Analysis

A common application of DST is in conjunction with mass spectrometry (XL-MS) to identify protein-protein interactions and gain structural insights.

XLMS_Workflow cluster_sample_prep Sample Preparation & Crosslinking cluster_digestion Proteolysis cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein_Complex Protein Complex Crosslinking Crosslinking with DST Protein_Complex->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis of Crosslinked Peptides Digestion->LC_MS Data_Analysis Database Searching & Identification of Crosslinked Peptides LC_MS->Data_Analysis Modeling Structural Modeling Data_Analysis->Modeling

Figure 3. A typical workflow for crosslinking mass spectrometry (XL-MS).

Conclusion

This compound is a versatile and powerful tool for the study of protein structure and interactions. Its well-defined, amine-reactive chemistry, coupled with the ability to cleave the crosslink under mild conditions, provides researchers with a robust method for capturing and analyzing protein complexes. By understanding the core mechanism of action and adhering to optimized experimental protocols, scientists can effectively leverage DST to gain critical insights in basic research and drug development.

References

An In-Depth Technical Guide to Disuccinimidyl Tartrate (DST) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinking agent. Its ability to form covalent bonds between interacting proteins and subsequently be cleaved under mild conditions makes it a valuable tool in the study of protein-protein interactions, protein complex topology, and receptor-ligand conjugations. This guide provides a comprehensive overview of the fundamental properties, reaction mechanisms, and experimental protocols for the application of DST in research settings.

Core Properties of this compound

DST is a white to pale yellow solid with a defined set of physicochemical properties crucial for its application in bioconjugation. These properties are summarized in the table below.

PropertyValueCitations
Chemical Formula C₁₂H₁₂N₂O₁₀
Molecular Weight 344.23 g/mol [1]
Appearance White solid[1]
Melting Point 195-197 °C[1]
Spacer Arm Length 6.4 Å[2]
Reactive Groups N-hydroxysuccinimide (NHS) ester (at both ends)
Reactivity Primary amines (-NH₂)
Solubility Soluble in DMSO or DMF at ~10 mM (3 mg/mL)
Cleavability Cleavable by sodium meta-periodate[1]
Storage Conditions 2-8°C, desiccated. Sensitive to moisture.

Reaction Mechanism: Crosslinking and Cleavage

The utility of DST as a crosslinker stems from two key chemical reactions: the formation of stable amide bonds with primary amines and the subsequent cleavage of its tartrate core by periodate oxidation.

Amine-Reactive Crosslinking

DST possesses two N-hydroxysuccinimide (NHS) esters that readily react with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.

G cluster_0 Reactants cluster_1 Products Protein_NH2 Protein-NH₂ (Primary Amine) Crosslinked_Protein Cross-linked Protein (Stable Amide Bond) Protein_NH2->Crosslinked_Protein Reaction at pH 7.2-8.5 DST This compound (NHS Ester) DST->Crosslinked_Protein NHS N-hydroxysuccinimide (Byproduct) DST->NHS

DST crosslinking reaction with a primary amine.

Cleavage of the Crosslink

The tartrate backbone of DST contains a vicinal diol (cis-diol), which is susceptible to oxidative cleavage by sodium meta-periodate (NaIO₄).[1] This reaction breaks the carbon-carbon bond of the diol, converting the hydroxyl groups into aldehydes and effectively cleaving the cross-linked proteins into their constituent parts. This specific and mild cleavage allows for the separation and analysis of the originally interacting proteins without disrupting disulfide bonds.[1]

G cluster_0 Reactants cluster_1 Products Crosslinked_Protein DST Cross-linked Protein (Vicinal Diol) Cleaved_Protein1 Protein 1 (with aldehyde) Crosslinked_Protein->Cleaved_Protein1 Cleaved_Protein2 Protein 2 (with aldehyde) Crosslinked_Protein->Cleaved_Protein2 Periodate Sodium meta-Periodate (NaIO₄) Periodate->Cleaved_Protein1 Oxidative Cleavage Periodate->Cleaved_Protein2 Oxidative Cleavage

Cleavage of a DST cross-link by sodium meta-periodate.

Experimental Protocols

The following protocols provide a general framework for protein cross-linking with DST and subsequent cleavage. Optimization may be required for specific protein systems.

Protein Cross-linking with DST

This protocol is adapted from general procedures for NHS-ester crosslinkers.[3][4]

Materials:

  • DST

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

Procedure:

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM.

  • Reaction Setup: Add the DST stock solution to the protein sample to achieve a final crosslinker concentration typically between 0.25 and 5 mM. A 20- to 50-fold molar excess of DST to protein is a common starting point for dilute protein solutions, while a 10-fold molar excess may be sufficient for more concentrated samples.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5] Incubate for an additional 15 minutes at room temperature.

  • Analysis: The cross-linked protein mixture is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Cleavage of DST Cross-links

This protocol is based on the specific cleavage of the vicinal diol in DST.[6]

Materials:

  • Cross-linked protein sample

  • Sodium meta-periodate (NaIO₄) solution (e.g., 15 mM in an appropriate buffer)

  • Sodium acetate buffer (50 mM, pH 5)

Procedure:

  • Buffer Exchange (Optional): If necessary, exchange the buffer of the cross-linked sample to a buffer compatible with the cleavage reaction, such as sodium acetate buffer (pH 5).

  • Cleavage Reaction: Add sodium meta-periodate solution to the cross-linked protein sample to a final concentration of approximately 15 mM.[1]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Analysis: The cleaved protein sample can now be analyzed to identify the previously interacting partners.

Experimental Workflow

The following diagram illustrates a typical workflow for a protein-protein interaction study using DST, from cross-linking to analysis by mass spectrometry.

G Start Protein Sample Preparation Crosslinking Cross-linking with DST Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Separation1 SDS-PAGE or SEC Separation of Cross-linked Complexes Quenching->Separation1 Cleavage In-gel or In-solution Cleavage with Sodium meta-Periodate Separation1->Cleavage Digestion Proteolytic Digestion (e.g., Trypsin) Cleavage->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Data Data Analysis to Identify Interacting Proteins Analysis->Data End Identification of Protein-Protein Interactions Data->End

Experimental workflow for protein interaction analysis using DST.

References

Disuccinimidyl Tartrate (DST): A Technical Guide to Its Spacer Arm Length and Significance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Disuccinimidyl tartrate (DST) as a homobifunctional crosslinking agent. We delve into the specifics of its short, rigid spacer arm and its profound implications for elucidating protein structure, mapping protein-protein interactions, and its potential applications in the development of therapeutics such as antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a water-soluble, amine-reactive crosslinker. Its key feature is a short, 4-atom spacer arm with a central diol that can be cleaved under specific oxidative conditions.[1] This allows for the reversal of crosslinks without the use of reducing agents, which can be advantageous when preserving protein disulfide bonds is critical.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Spacer Arm Length 6.4 Å (0.64 nm)[3][4]
Molecular Weight 344.23 g/mol [5]
Chemical Formula C₁₂H₁₂N₂O₁₀[5]
Reactive Groups N-hydroxysuccinimide (NHS) esters at both ends[6]
Reactivity Primary amines (-NH₂)[6]
Cleavage Reagent Sodium meta-periodate (NaIO₄)[5]

The Significance of a Short Spacer Arm

The 6.4 Å spacer arm of DST is a defining characteristic that dictates its utility in various applications.[3] This short and relatively rigid structure provides precise distance constraints when crosslinking amino acid residues within a protein or between interacting proteins.

High-Resolution Structural Analysis

In structural biology, the short spacer arm of DST is invaluable for mapping the proximity of specific lysine residues. A study on the muscle protein desmin utilized DST to define the relative positions of two antiparallel coiled coils within the protofilament unit. The short crosslinking span of DST provided high-resolution distance information, allowing researchers to refine the structural model of the desmin filament.[4]

Probing Protein Conformation

The rigidity and short length of the DST spacer arm make it an excellent tool for probing the conformational states of proteins. In a study comparing crosslinkers of varying lengths, DST was used to investigate the structure of ubiquitin. Due to its short spacer, DST only formed a limited number of specific crosslinks between the N-terminus and Lysine 6, and between Lysine 6 and Lysine 11.[7] This restricted reactivity, a direct consequence of its short spacer arm, provided precise distance constraints that were consistent with the known crystal structure of ubiquitin, highlighting the utility of short crosslinkers in validating and refining structural models.[7]

Potential in Antibody-Drug Conjugate (ADC) Development

While not as commonly used as longer, more flexible linkers in current ADC design, the principles governing the impact of linker length are highly relevant to understanding the potential role of short, rigid crosslinkers like DST. The length of the linker in an ADC is a critical parameter that influences its stability, pharmacokinetics, and efficacy.[1][8]

A shorter linker can contribute to:

  • Increased Stability: Shorter linkers can shield the cytotoxic payload within the hydrophobic pockets of the antibody, potentially reducing premature drug release and off-target toxicity.[1][2]

  • Improved Pharmacokinetics: By creating a more compact and less heterogeneous ADC, shorter linkers may lead to more predictable pharmacokinetic profiles.[8]

However, a potential drawback of an overly short linker is that it might sterically hinder the payload from effectively reaching its intracellular target.[1] Therefore, the optimal linker length is a balance between stability and payload release efficiency, and is highly dependent on the specific antibody, payload, and target antigen.[2][8] Further research into the application of short, rigid linkers like DST in ADC development could reveal novel strategies for creating highly stable and potent bioconjugates.

Experimental Protocols

The following section provides a detailed methodology for a typical protein crosslinking experiment using DST, based on established protocols for NHS-ester crosslinkers and a specific application in studying protein complex architecture.[9][10] A protocol for the cleavage of DST crosslinks is also provided.

Protein Crosslinking with this compound

This protocol is adapted from studies on protein-protein interactions and provides a general workflow for crosslinking proteins in solution.

Materials:

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or Bicarbonate/Carbonate buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM. NHS-esters are moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution fresh.[9]

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-5 mg/mL). Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS esters.

  • Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20 to 50-fold molar excess of DST to protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours. Gentle mixing during incubation can improve crosslinking efficiency.

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any unreacted DST. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagent: Remove unreacted and quenched crosslinker by dialysis against an appropriate buffer or by using a desalting column.

  • Analysis: The crosslinked protein sample is now ready for analysis by techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.

Cleavage of this compound Crosslinks

This protocol describes the cleavage of the diol bond within the DST spacer arm using sodium meta-periodate.

Materials:

  • Crosslinked protein sample containing DST

  • Sodium meta-periodate (NaIO₄) solution (e.g., 15 mM in a suitable buffer)

  • Reaction buffer (e.g., Sodium Acetate buffer, pH 5.5)

Procedure:

  • Buffer Exchange: If necessary, exchange the buffer of the crosslinked protein sample to a buffer compatible with the cleavage reaction (e.g., Sodium Acetate, pH 5.5).

  • Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample to a final concentration of approximately 15 mM.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Analysis: The cleaved protein sample can then be analyzed to confirm the reversal of the crosslinks.

Visualizing Experimental Workflows and Logical Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships described in this guide.

Crosslinking_Workflow General Workflow for Protein Crosslinking with DST cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DST_prep Prepare DST Stock (10-25 mM in DMSO/DMF) Crosslinking Add DST to Protein (20-50x molar excess) DST_prep->Crosslinking Protein_prep Prepare Protein Sample (in amine-free buffer) Protein_prep->Crosslinking Incubation Incubate (RT for 30-60 min or 4°C for 2h) Crosslinking->Incubation Quenching Quench Reaction (add Tris or Glycine) Incubation->Quenching Purification Remove Excess Reagent (Dialysis or Desalting) Quenching->Purification Analysis Analyze Crosslinked Products (SDS-PAGE, Mass Spec, etc.) Purification->Analysis

Caption: A flowchart illustrating the key steps in a typical protein crosslinking experiment using this compound (DST).

Cleavage_Workflow Workflow for Cleavage of DST Crosslinks Start Crosslinked Protein (containing DST) Buffer_Exchange Buffer Exchange (to pH 5.5) Start->Buffer_Exchange Add_Periodate Add Sodium meta-periodate (to 15 mM) Buffer_Exchange->Add_Periodate Incubate Incubate (RT for 1-2 hours) Add_Periodate->Incubate Analysis Analyze Cleaved Products Incubate->Analysis

Caption: A diagram outlining the process for cleaving this compound (DST) crosslinks using sodium meta-periodate.

Desmin_Crosslinking Conceptual Diagram of DST Crosslinking in Desmin Protofilaments cluster_protofilament Desmin Protofilament cluster_lysines1 Lysine Residues cluster_lysines2 Lysine Residues Coil1 Coiled Coil 1 K1_1 K K1_2 K Coil2 Coiled Coil 2 K2_1 K K2_2 K DST DST (6.4 Å) K1_1->DST DST->K2_1

Caption: A conceptual diagram illustrating how the short spacer arm of DST can crosslink lysine residues on adjacent coiled coils of a desmin protofilament, providing precise structural information.

References

A Technical Guide to the Solubility and Stability of Disuccinimidyl Tartrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent integral to various applications in biotechnology and pharmaceutical development, including protein conjugation, immunotoxin synthesis, and antibody-drug conjugate (ADC) preparation. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for the successful design and execution of crosslinking protocols. This technical guide provides an in-depth overview of the solubility and stability of DST, complete with experimental methodologies and data presentation to aid researchers in its effective application.

Core Concepts: Reactivity and Cleavability

This compound contains two N-hydroxysuccinimide (NHS) esters that react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] A key feature of DST is its central tartrate spacer arm, which contains a cis-diol that can be cleaved by treatment with sodium meta-periodate.[1][2] This allows for the dissociation of crosslinked molecules under mild oxidative conditions, a valuable attribute for applications requiring the release of conjugated cargo.

Solubility of this compound

The solubility of DST is a critical factor in preparing stock solutions and performing conjugation reactions. As a general principle, DST is readily soluble in polar aprotic organic solvents but has limited solubility in aqueous buffers. Storage of stock solutions is not recommended; it is best to prepare fresh solutions before use.

Data Presentation: Solubility of this compound

SolventReported SolubilityTemperatureNotes
Dimethyl sulfoxide (DMSO)~10 mM (~3.44 mg/mL)[3]AmbientA common solvent for preparing concentrated stock solutions. Some sources indicate slight solubility.[4]
N,N-Dimethylformamide (DMF)~10 mM (~3.44 mg/mL)[3]AmbientAnother suitable organic solvent for stock solution preparation.
WaterSoluble / Can be dissolved in aqueous reaction[1]AmbientQuantitative solubility is not well-documented and is expected to be low. For aqueous reactions, a co-solvent like DMSO is often used.
MethanolSlightly soluble[4]AmbientPrecise quantitative data is not readily available.
EthanolNo specific data found-Solubility is expected to be limited.

Stability of this compound in Aqueous Solutions

The stability of DST in aqueous media is primarily dictated by the hydrolysis of its NHS esters. This hydrolysis is a competing reaction to the desired amidation with primary amines and is highly dependent on the pH of the solution. Higher pH values significantly accelerate the rate of hydrolysis.[5][6][7]

Data Presentation: Representative Half-life of NHS Esters in Aqueous Buffers

Note: The following data is for general NHS esters and may not be exact for this compound. The tartrate moiety may influence the hydrolysis rate. It is recommended to determine the stability for your specific experimental conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[5][7]
8.0Room Temperature~1 hour[8]
8.5Room Temperature~10 - 20 minutes[8][9]
8.6410 minutes[5][7]
9.0Room Temperature~5 - 10 minutes[9]

The hydrolysis of the NHS ester results in the release of N-hydroxysuccinimide (NHS), which can be monitored spectrophotometrically by the increase in absorbance at 260-280 nm.[5]

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the chemical processes and experimental designs, the following diagrams are provided.

Hydrolysis_of_Disuccinimidyl_Tartrate cluster_reactions Competing Reactions in Aqueous Solution cluster_products Reaction Products DST This compound (DST) (Active) Hydrolyzed_DST Hydrolyzed DST (Inactive) DST->Hydrolyzed_DST k_hydrolysis Conjugate Stable Amide Bond (DST-NH-R) DST->Conjugate k_amidation NHS N-Hydroxysuccinimide (NHS) (Byproduct) DST->NHS H2O H₂O (Hydrolysis) Amine Primary Amine (R-NH₂) (Target Molecule) Conjugate->NHS

Caption: Competing reactions of this compound in an aqueous environment.

DST_Stability_Workflow A Prepare DST solution in amine-free buffer (e.g., PBS) B Incubate at controlled temperature and pH A->B C Take aliquots at different time points B->C D Measure absorbance at 260 nm (to monitor NHS release) C->D E Plot Absorbance vs. Time to determine hydrolysis rate D->E

Caption: Experimental workflow for determining the stability of DST in aqueous solutions.

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of this compound in a laboratory setting.

Protocol 1: Determination of this compound Solubility

Objective: To quantitatively determine the solubility of DST in a specific solvent.

Materials:

  • This compound (DST) powder

  • Solvent of interest (e.g., Water, PBS, Ethanol, DMSO)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant)

  • UV-Vis Spectrophotometer or HPLC system

  • Analytical balance

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of DST powder to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial on a rotator or shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved DST.

    • Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantification of Dissolved DST:

    • UV-Vis Spectrophotometry:

      • Prepare a standard curve of known DST concentrations in the same solvent.

      • Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

      • Measure the absorbance of the diluted sample at a predetermined wavelength (e.g., 260 nm, where the NHS moiety absorbs).

      • Calculate the concentration of DST in the original supernatant using the standard curve and the dilution factor.

    • HPLC Analysis:

      • Develop a suitable HPLC method for the separation and quantification of DST.

      • Prepare a standard curve of known DST concentrations.

      • Inject a known volume of the filtered supernatant into the HPLC system.

      • Determine the concentration of DST by comparing the peak area to the standard curve.

  • Data Reporting:

    • Express the solubility in mg/mL and molarity (M) at the specified temperature.

Protocol 2: Assessment of this compound Stability (Hydrolysis Rate)

Objective: To determine the rate of hydrolysis of DST in an aqueous buffer at a specific pH and temperature.

Materials:

  • This compound (DST)

  • Anhydrous DMSO or DMF

  • Amine-free aqueous buffer of desired pH (e.g., phosphate buffer, borate buffer)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • pH meter

  • Timer

Methodology:

  • Preparation of Reagents:

    • Prepare the desired aqueous buffer and adjust the pH accurately. Ensure the buffer does not contain primary amines (e.g., Tris).

    • Prepare a concentrated stock solution of DST in anhydrous DMSO or DMF (e.g., 100 mM).

  • Kinetic Measurement:

    • Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer's cuvette holder.

    • Add a small volume of the DST stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

    • Immediately start monitoring the absorbance at 260 nm over time. Record data at regular intervals.

  • Data Analysis:

    • The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at around 260 nm.

    • Plot the absorbance at 260 nm versus time.

    • The initial rate of hydrolysis can be determined from the initial slope of the curve.

    • To determine the half-life (t½), fit the data to a first-order kinetic model. The half-life is the time it takes for the absorbance to reach half of its maximum value (assuming the reaction goes to completion).

By following these protocols and utilizing the provided data, researchers can optimize their crosslinking reactions, ensuring the efficient and reproducible formation of desired conjugates for their specific research and development needs.

References

A Deep Dive into the Amine-Reactive Chemistry of Disuccinimidyl Tartrate (DST)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and cleavable crosslinking agent pivotal in the fields of proteomics, structural biology, and drug development. Its unique properties allow for the covalent linkage of proteins and other biomolecules, providing valuable insights into their interactions and spatial arrangements. This guide delves into the core chemistry of DST, offering a comprehensive overview of its reactivity, experimental protocols, and applications.

Core Chemistry and Reaction Mechanism

This compound belongs to the N-hydroxysuccinimide (NHS) ester class of crosslinkers. The reactivity of DST is conferred by the two NHS ester groups located at either end of a tartrate spacer arm. These NHS esters readily react with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of an amide bond between the target molecules and the release of N-hydroxysuccinimide as a byproduct. The tartrate spacer arm of DST contains a vicinal diol (cis-diol), which serves as a cleavable linker under mild oxidative conditions using sodium meta-periodate (NaIO₄). This cleavability is a key advantage, allowing for the separation of crosslinked molecules for downstream analysis.

Reaction_Mechanism DST This compound (DST) (R-NHS) Intermediate Tetrahedral Intermediate DST->Intermediate Nucleophilic Attack PrimaryAmine Primary Amine (Protein-NH2) PrimaryAmine->Intermediate CrosslinkedProduct Stable Amide Bond (Protein-NH-CO-R) Intermediate->CrosslinkedProduct Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Figure 1: Reaction mechanism of DST with a primary amine.

Quantitative Data on Reactivity

The efficiency of the crosslinking reaction with DST is influenced by several factors, most notably pH. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the crosslinking efficiency.

ParameterValue at 0°C & pH 7.0Value at 4°C & pH 8.6Optimal pH Range for Aminolysis
NHS Ester Half-life 4-5 hours[1]10 minutes[1]7.0 - 8.5[2]

Table 1: pH Dependence of NHS Ester Hydrolysis. The stability of the NHS ester is critical for successful crosslinking. As the pH increases, the rate of hydrolysis significantly increases, reducing the amount of active crosslinker available to react with primary amines. While crosslinking can occur at slightly acidic pH, the efficiency is reduced.[2]

Experimental Protocols

Protocol 1: General Protein Crosslinking with DST

This protocol provides a general procedure for crosslinking proteins in solution using DST. Optimization may be required for specific applications.

Materials:

  • This compound (DST)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

Procedure:

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in DMSO or DMF to a final concentration of 10-25 mM.

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein sample to achieve a final DST concentration of 0.25-5 mM. The optimal molar excess of DST to protein will need to be determined empirically but a 20- to 50-fold molar excess is a common starting point for samples with protein concentrations below 5 mg/mL.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction by consuming any unreacted DST.

  • Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature.

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other desired methods.

Protocol 2: Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate linker in DST-crosslinked proteins.

Materials:

  • DST-crosslinked protein sample

  • Sodium meta-periodate (NaIO₄)

  • Cleavage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Cleavage Solution: Prepare a fresh solution of 15 mM sodium meta-periodate in the cleavage buffer.

  • Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample.

  • Incubate: Incubate the reaction for 1 hour at room temperature.

  • Analysis: The cleaved products can be analyzed by SDS-PAGE or other techniques to confirm cleavage.

Application in Protein-Protein Interaction Studies

DST is a valuable tool for identifying and characterizing protein-protein interactions. The following workflow outlines a general approach for using DST in combination with mass spectrometry to identify interacting proteins.

PPI_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Start Protein Complex in Solution Crosslink Crosslink with DST Start->Crosslink Quench Quench Reaction Crosslink->Quench Enrich Enrich for Target Protein (e.g., Immunoprecipitation) Quench->Enrich Cleave Cleave Crosslinks (NaIO4) Enrich->Cleave Analyze Analyze by SDS-PAGE / Mass Spectrometry Cleave->Analyze Identify Identify Interacting Proteins Analyze->Identify Validate Validate Interactions (e.g., Western Blot) Identify->Validate Model Model Protein Complex Structure Validate->Model

Figure 2: Workflow for identifying protein-protein interactions using DST.

A notable application of DST is in the structural analysis of protein complexes. For instance, DST has been used to define the relative positions of the two antiparallel coiled coils of the desmin protofilament unit.[3][4] By crosslinking lysine residues within the desmin filaments and analyzing the resulting crosslinked peptides by mass spectrometry, researchers were able to gain insights into the spatial arrangement of the protein subunits.

Desmin_Structure cluster_desmin Desmin Protofilament Unit Coil1 Coiled Coil 1 Lysine1 Lysine Residue Coil2 Coiled Coil 2 Lysine2 Lysine Residue DST DST Crosslink Lysine1->DST Lysine2->DST Defines Proximity

Figure 3: Logical relationship of DST crosslinking in desmin structure analysis.

Conclusion

This compound is a versatile and powerful tool for researchers studying protein structure and function. Its amine-reactive NHS esters allow for efficient crosslinking of proteins, while the cleavable tartrate spacer provides a means to dissect these interactions for detailed analysis. By understanding the fundamental chemistry of DST and optimizing reaction conditions, scientists can effectively utilize this reagent to gain deeper insights into the intricate molecular machinery of the cell.

References

Disuccinimidyl Tartrate: A Technical Guide for Initial Protein-Protein Interaction Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Disuccinimidyl tartrate (DST) as a valuable tool for the initial screening of protein-protein interactions (PPIs). Unraveling the intricate web of these interactions is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. DST, a homobifunctional, amine-reactive, and cleavable crosslinking agent, offers a robust method for capturing both transient and stable protein complexes, thereby providing a snapshot of the cellular interactome.

Introduction to this compound (DST)

This compound is a chemical crosslinker that covalently links proteins that are in close proximity. Its key features make it particularly well-suited for initial PPI screening:

  • Homobifunctional: DST possesses two identical reactive groups, N-hydroxysuccinimide (NHS) esters, at either end of a tartrate spacer arm.[1] This allows for the indiscriminate crosslinking of proteins that are interacting.

  • Amine-Reactive: The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, which are abundant on the surface of most proteins.[1]

  • Cleavable Spacer Arm: The central tartrate group of the DST molecule contains a cis-diol that can be specifically cleaved by sodium meta-periodate.[2][3] This cleavability is a crucial feature for subsequent analysis, as it allows for the separation of crosslinked proteins and the identification of interacting partners, often by mass spectrometry.

  • Defined Spacer Length: The spacer arm of DST imposes a defined distance constraint between the linked amino acid residues, providing low-resolution structural information about the protein complex.

Mechanism of Action

The process of DST-mediated crosslinking involves a two-step reaction. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond, releasing N-hydroxysuccinimide. If a second protein is in close proximity, the second NHS ester of the same DST molecule can then react with a primary amine on that protein, forming a covalent crosslink between the two interacting partners.

Data Presentation: Properties and Reaction Conditions of DST

For effective experimental design, it is crucial to understand the chemical properties of DST and the recommended reaction parameters.

PropertyValueReference
Alternative Names This compound[1]
Molecular Weight 344.23 g/mol [1]
Spacer Arm Length 6.4 Å[4]
Reactive Groups N-hydroxysuccinimide (NHS) esters[1]
Target Functional Group Primary amines (-NH2)[1]
Cleavage Reagent Sodium meta-periodate (15 mM)[2][3]
Solubility Soluble in DMSO and other organic solvents[1]
Experimental ParameterRecommended ConditionReference
Protein Concentration 0.1 - 2.0 mg/mL
DST Concentration 0.25 - 5 mM (A 20- to 50-fold molar excess over the protein is a good starting point for optimization)[5]
Reaction Buffer Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer. Avoid Tris or glycine buffers as they contain primary amines that will quench the reaction.[1]
pH 7.0 - 9.0[1]
Reaction Time 30 minutes to 2 hours at room temperature, or 2-4 hours on ice.
Quenching Reagent 1 M Tris-HCl, glycine, or lysine at a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
Cleavage Solution (for DST) 15 mM Sodium meta-periodate in 50 mM sodium acetate buffer (pH 5.0). Incubate for 1 hour at room temperature in the dark.[2]

Experimental Protocols

The following protocols provide a general framework for using DST in both in vitro and in cellulo protein-protein interaction screening. Optimization of these protocols for specific experimental systems is highly recommended.

In Vitro Crosslinking of Purified Proteins or Cell Lysates

This protocol is suitable for confirming interactions between purified proteins or for identifying interactions within a complex protein mixture, such as a cell lysate.

Materials:

  • Protein sample (purified proteins or cell lysate) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (DST)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • SDS-PAGE loading buffer

  • Cleavage buffer (15 mM Sodium meta-periodate in 50 mM Sodium Acetate, pH 5.0)

Procedure:

  • Sample Preparation: Prepare the protein sample at a concentration of 0.1-2.0 mg/mL in an amine-free buffer.

  • DST Preparation: Immediately before use, prepare a 10-50 mM stock solution of DST in anhydrous DMSO.

  • Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration (typically a 20- to 50-fold molar excess over the protein). Mix thoroughly and incubate for 30 minutes to 2 hours at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Analysis by SDS-PAGE (Non-cleaved): To visualize the crosslinked products, take an aliquot of the quenched reaction and add non-reducing SDS-PAGE loading buffer. Analyze by SDS-PAGE. A successful crosslinking reaction will show higher molecular weight bands corresponding to protein complexes.

  • Cleavage of Crosslinks: To the remaining quenched sample, add an equal volume of the cleavage buffer. Incubate for 1 hour at room temperature, protected from light.

  • Analysis by SDS-PAGE (Cleaved): Add non-reducing SDS-PAGE loading buffer to the cleaved sample and analyze by SDS-PAGE. The higher molecular weight bands should disappear or be significantly reduced, and the monomeric protein bands should reappear or increase in intensity.

  • Identification of Interacting Partners: The crosslinked complexes can be excised from the gel, digested, and analyzed by mass spectrometry to identify the interacting proteins. Alternatively, the entire crosslinked mixture can be analyzed by LC-MS/MS. The cleavable nature of DST aids in the identification of crosslinked peptides.

In Cellulo Crosslinking

This protocol allows for the capture of protein interactions within their native cellular environment.

Materials:

  • Adherent or suspension cells

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound (DST)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer (RIPA or similar, amine-free)

  • Protease inhibitors

Procedure:

  • Cell Preparation:

    • Adherent cells: Wash the cells twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cells in PBS to a concentration of 1-5 x 10^7 cells/mL.

  • DST Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO.

  • Crosslinking: Add the DST stock solution to the cells to the desired final concentration (typically 1-5 mM). Incubate for 30 minutes at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate amine-free lysis buffer supplemented with protease inhibitors.

  • Analysis: The resulting cell lysate containing the crosslinked protein complexes can then be analyzed by various methods, including immunoprecipitation followed by western blotting or mass spectrometry, to identify the interacting proteins. The cleavage of DST crosslinks can be performed as described in the in vitro protocol to facilitate analysis.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_quenching Quenching cluster_analysis Analysis p1 Prepare Protein Sample (0.1-2.0 mg/mL in amine-free buffer) r1 Add DST to Protein Sample (20-50x molar excess) p1->r1 p2 Prepare DST Stock Solution (10-50 mM in anhydrous DMSO) p2->r1 r2 Incubate (30-120 min at RT) r1->r2 q1 Add Quenching Buffer (20-50 mM Tris-HCl) r2->q1 q2 Incubate (15-30 min at RT) q1->q2 a1 SDS-PAGE Analysis (Non-cleaved) q2->a1 a2 Cleavage with Sodium meta-periodate q2->a2 a3 SDS-PAGE Analysis (Cleaved) a2->a3 a4 Mass Spectrometry (Identification of Interactors) a2->a4

Caption: Experimental workflow for in vitro protein crosslinking using DST.

mechanism_of_action cluster_reactants Reactants cluster_reaction1 Step 1: First Amide Bond Formation cluster_reaction2 Step 2: Crosslink Formation cluster_cleavage Cleavage proteinA Protein A (with -NH2 group) intermediate DST-Protein A Intermediate proteinA->intermediate + DST dst This compound (DST) dst->intermediate proteinB Protein B (with -NH2 group) crosslinked Crosslinked Protein A-B Complex proteinB->crosslinked intermediate->crosslinked + Protein B cleavedA Protein A (modified) crosslinked->cleavedA + Sodium meta-periodate cleavedB Protein B (modified) crosslinked->cleavedB + Sodium meta-periodate

Caption: Mechanism of DST-mediated protein crosslinking and cleavage.

Applications in Drug Development

The identification of novel protein-protein interactions is a critical first step in the drug discovery pipeline. By revealing the intricate network of interactions that govern cellular function, researchers can identify new therapeutic targets. DST-based crosslinking, coupled with mass spectrometry, can be employed in a high-throughput manner to screen for PPIs on a proteome-wide scale. This approach can be used to:

  • Identify novel drug targets: By identifying previously unknown interactions that are critical for disease pathogenesis.

  • Validate potential drug targets: By confirming the existence of a particular PPI in a cellular context.

  • Screen for modulators of PPIs: While not a direct screening method for small molecules, the identification of a key PPI can inform the development of subsequent assays to screen for inhibitors or stabilizers of that interaction.

The information gathered from DST-based PPI screening provides a valuable foundation for the development of targeted therapeutics that can modulate these interactions for the treatment of a wide range of diseases.

Disclaimer: This document provides a general guide. Researchers should always consult the relevant literature and optimize protocols for their specific applications.

References

Unlocking Protein Interactions: A Technical Guide to Disuccinimidyl Tartrate (DST) in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, understanding the dynamic interplay of proteins is paramount to deciphering cellular function, disease mechanisms, and potential therapeutic targets. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture and analyze these transient protein-protein interactions. This technical guide delves into the key features, benefits, and applications of Disuccinimidyl tartrate (DST), a versatile cross-linking agent, providing a comprehensive resource for its effective implementation in your research endeavors.

Core Features of this compound (DST)

This compound is a homobifunctional, amine-reactive cross-linker. Its chemical structure consists of two N-hydroxysuccinimide (NHS) esters connected by a tartrate spacer arm. This unique composition endows DST with several key characteristics that are highly advantageous for proteomics studies.

Key Features of DST:

  • Amine Reactivity: The NHS esters at both ends of the DST molecule readily react with primary amines (-NH2), which are abundantly found in the side chains of lysine residues and at the N-terminus of proteins. This allows for the efficient covalent linkage of interacting proteins.[1]

  • Defined Spacer Arm: DST possesses a relatively short and defined spacer arm length of 6.4 Å (0.64 nm).[2] This provides a specific distance constraint for cross-linked residues, aiding in the structural modeling of protein complexes.

  • Periodate Cleavability: The central tartrate group contains a cis-diol that can be specifically cleaved by treatment with sodium meta-periodate.[1] This cleavable nature is a significant benefit for mass spectrometry analysis, as it allows for the separation of cross-linked peptides, simplifying data interpretation without the need for harsh reducing agents that can disrupt native disulfide bonds within proteins.

  • Membrane Permeability: DST is a lipophilic molecule, allowing it to permeate cell membranes. This property makes it suitable for in vivo cross-linking studies, enabling the capture of protein interactions within their native cellular environment.[1]

Benefits of Utilizing DST in Proteomics

The unique features of DST translate into several tangible benefits for researchers studying protein-protein interactions.

  • Preservation of Disulfide Bonds: The ability to cleave the cross-linker with sodium meta-periodate, rather than reducing agents like DTT, is a major advantage. This preserves the integrity of natural disulfide bonds within and between proteins, which are often crucial for their structure and function.

  • Simplified Mass Spectrometry Analysis: The cleavage of DST-cross-linked peptides results in the generation of two individual peptides with a characteristic mass modification. This simplifies the identification of cross-linked peptides in complex mass spectra, reducing the ambiguity often associated with non-cleavable cross-linkers.

  • Capturing Transient Interactions: Like other chemical cross-linkers, DST can "freeze" transient or weak protein-protein interactions by forming a stable covalent bond. This allows for the identification of interaction partners that might be missed by other techniques like co-immunoprecipitation.

  • Structural Insights: The defined spacer arm length of DST provides valuable distance constraints between linked amino acid residues. This information can be used to model the three-dimensional architecture of protein complexes and to map interaction interfaces.

Quantitative Data and Comparative Analysis

FeatureThis compound (DST)Disuccinimidyl Suberate (DSS)Bis(sulfosuccinimidyl) Suberate (BS3)Disuccinimidyl Sulfoxide (DSSO)
Reactivity Primary AminesPrimary AminesPrimary AminesPrimary Amines
Spacer Arm Length 6.4 Å11.4 Å11.4 Å10.1 Å
Cleavability PeriodateNon-cleavableNon-cleavableMS-cleavable (Gas-phase)
Membrane Permeability PermeablePermeableImpermeablePermeable
Solubility Soluble in organic solvents (DMSO, DMF)Soluble in organic solvents (DMSO, DMF)Water-solubleSoluble in organic solvents (DMSO, DMF)
Key Advantage Cleavable without reducing agents, preserving disulfide bonds.Well-established, simple chemistry.Water-solubility allows for cell-surface specific cross-linking.Cleavable in the mass spectrometer, simplifying data analysis.
Potential Disadvantage Periodate treatment can potentially lead to side reactions.Can generate complex spectra that are difficult to interpret.Cannot be used for intracellular cross-linking.Requires specialized data analysis software.

Experimental Protocols

The following sections provide a detailed methodology for a typical proteomics workflow using this compound.

General Cross-linking Protocol

This protocol provides a general guideline for cross-linking proteins in solution. Optimal conditions may vary depending on the specific protein system under investigation.

Materials:

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM.

  • Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration.

  • Cross-linking Reaction: Add the DST stock solution to the protein sample to achieve a final concentration typically ranging from 0.5 to 2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Sample Processing: The cross-linked sample is now ready for downstream applications such as SDS-PAGE analysis, or for further processing for mass spectrometry.

Sample Preparation for Mass Spectrometry

Materials:

  • Cross-linked protein sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Sodium meta-periodate

  • Formic acid

  • Acetonitrile

  • C18 desalting column

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked protein sample in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Cleavage of DST Cross-linker:

    • Acidify the peptide mixture with formic acid.

    • Add sodium meta-periodate to a final concentration of 10-20 mM.

    • Incubate at room temperature for 30-60 minutes.

  • Desalting:

    • Desalt the cleaved peptide mixture using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample using a high-resolution mass spectrometer.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of a DST-based proteomics workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Cleavage cluster_analysis Analysis Protein Complex Protein Complex DST Cross-linking DST Cross-linking Protein Complex->DST Cross-linking Quenching Quenching DST Cross-linking->Quenching Denaturation/Reduction/Alkylation Denaturation/Reduction/Alkylation Quenching->Denaturation/Reduction/Alkylation Trypsin Digestion Trypsin Digestion Denaturation/Reduction/Alkylation->Trypsin Digestion Periodate Cleavage Periodate Cleavage Trypsin Digestion->Periodate Cleavage Desalting Desalting Periodate Cleavage->Desalting LC-MS/MS LC-MS/MS Desalting->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis logical_relationship cluster_reagents Key Reagents cluster_processes Core Processes cluster_outcomes Outcomes DST DST Cross-linking Cross-linking DST->Cross-linking Trypsin Trypsin Digestion Digestion Trypsin->Digestion Periodate Periodate Cleavage Cleavage Periodate->Cleavage Cross-linked Peptides Cross-linked Peptides Cross-linking->Cross-linked Peptides Digestion->Cleavage Cleaved Peptides Cleaved Peptides Cleavage->Cleaved Peptides Cross-linked Peptides->Digestion Identified Interactions Identified Interactions Cleaved Peptides->Identified Interactions

References

Safety and handling precautions for Disuccinimidyl tartrate powder.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Disuccinimidyl Tartrate (DST) Powder

Introduction

This compound (DST) is a homobifunctional, primary amine-reactive crosslinking reagent widely utilized in biochemical and biotechnological research.[1] Its N-hydroxysuccinimide (NHS) ester groups at both ends react efficiently with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1] A key feature of DST is its central cis-diol, which allows for the cleavage of the crosslink using sodium meta-periodate, providing researchers with a method to reverse crosslinking without disturbing native disulfide bonds.[2][3][4]

This guide provides comprehensive safety and handling information for this compound powder, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of experimental outcomes.

Hazard Identification and Classification

While comprehensive toxicological data for this compound is not fully available, the available Safety Data Sheets (SDS) indicate that it is considered hazardous.[5] The primary hazards are associated with irritation upon contact.

Hazard Statements:

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Users should handle this chemical with the assumption that it may have other uninvestigated toxicological properties.[5][6]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Chemical Name This compound[1][7]
Synonyms DST, DST Crosslinker[1][2][7]
CAS Number 62069-75-4[2][7]
Molecular Formula C₁₂H₁₂N₂O₁₀[2][3]
Molecular Weight 344.23 g/mol [2][3]
Appearance White to pale yellow solid powder/crystal[1][2][8]
Melting Point 195-197°C[1][8]
Solubility Soluble in DMSO or DMF (~10 mM or 3 mg/mL); also soluble in water.[9]
Spacer Arm Length 6.4 Å[9]

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are mandatory to minimize exposure risk.

Control/PPE TypeSpecificationReference(s)
Ventilation Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder, to avoid the formation of dust and aerosols.[6][7][10]
Eye Wash & Safety Shower Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated. Wash and dry hands after handling.[5][10]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[5][10]
Respiratory Protection If ventilation is inadequate or if dust formation is likely, use a NIOSH/MSHA-approved respirator. For high concentrations, a positive-pressure supplied-air respirator may be necessary.[5][10]

Handling, Storage, and Disposal

Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling DST powder from receipt to disposal.

G cluster_prep Preparation & Use cluster_cleanup Cleanup & Disposal Receive Receive Shipment Store Store at 2-8°C Protect from Moisture Receive->Store Equilibrate Equilibrate Vial to RT Before Opening Store->Equilibrate Weigh Weigh Powder in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Solvent (e.g., DMSO, DMF) Weigh->Dissolve React Perform Crosslinking Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Dispose_Waste Dispose of Unused Reagent and Contaminated Materials Decontaminate->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

Storage Conditions

Proper storage is critical as DST is sensitive to moisture.

  • Temperature: Store refrigerated at 2°C to 8°C.[7] Some sources also suggest long-term storage at -20°C.[4][8]

  • Protection: Keep the container tightly closed and protected from moisture and direct sunlight.[7] It is often packaged with a desiccant; after use, the vial should be returned to its resealable bag with the desiccant.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[5][6]

Spill and Disposal Procedures
  • Spill Cleanup: In case of a spill, evacuate the area.[7] Wearing full PPE, prevent further spillage if possible. Avoid creating dust.[6][7] Gently sweep or scoop the spilled solid into a suitable, closed container for disposal.[6][7]

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with all applicable national, regional, and local laws and regulations.[7] Do not empty into drains.[6]

First Aid and Emergency Response

Immediate action is required in the event of exposure. The following flowchart outlines the emergency response protocol.

G cluster_actions Start Exposure Event Occurs Inhalation Inhalation? Skin Skin Contact? Eyes Eye Contact? Ingestion Ingestion? Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin Wash thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs. Skin->Action_Skin Action_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing. Seek immediate medical attention. Eyes->Action_Eyes Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Emergency Response Flowchart for DST Exposure.

Detailed First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Contact a physician immediately.[5][6][7]

  • Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, wash out their mouth with water.[7] Seek immediate medical attention.[6]

Application Protocol: Protein Crosslinking and Cleavage

DST is used to crosslink proteins by reacting with their primary amines. The following is a generalized protocol for its use.

Experimental Methodology
  • Reagent Preparation: DST is moisture-sensitive; stock solutions are not recommended. Prepare DST solution fresh before each use.

    • Equilibrate the vial of DST powder to room temperature before opening to prevent condensation.

    • Dissolve the required amount of DST in a water-miscible organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of approximately 10 mM (3 mg/mL).

  • Reaction Buffer: Perform the crosslinking reaction in a non-amine-containing buffer at a pH range of 7.2-8.5, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS esters.

  • Crosslinking Reaction:

    • Add the freshly prepared DST solution to the protein sample. The final concentration of DST will typically be in the range of 0.25 to 2 mM. The optimal concentration should be determined empirically for each application.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Incubation at 4°C may reduce the rate of non-specific reactions.

    • Quench the reaction by adding a buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Cleavage of Crosslink:

    • To cleave the crosslinked proteins, incubate the sample with 15 mM sodium meta-periodate for 1 hour at room temperature.[1] This oxidizes the central diol in the DST spacer arm, breaking the link.

Reaction Pathway

The diagram below illustrates the two-step reaction of DST with primary amines on two separate protein molecules, followed by the cleavage of the crosslink.

G ProteinA Protein A-NH₂ DST DST Reagent (NHS-Tartrate-NHS) ProteinB Protein B-NH₂ Crosslinked Crosslinked Complex (Protein A - Tartrate - Protein B) DST->Crosslinked Amine Reaction Cleavage Add Sodium meta-Periodate Crosslinked->Cleavage CleavedA Cleaved Protein A Cleavage->CleavedA Cleavage CleavedB Cleaved Protein B Cleavage->CleavedB Cleavage

Caption: Reaction Pathway of DST Crosslinking and Cleavage.

References

Methodological & Application

Application of Disuccinimidyl Tartrate in Studying Membrane Protein Interactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, primary amine-reactive, and periodate-cleavable crosslinker essential for investigating protein-protein interactions. Its membrane permeability makes it particularly valuable for studying the interactions of membrane proteins in their native cellular environment. DST covalently links interacting proteins that are in close proximity, allowing for their capture and subsequent identification. The cleavable tartrate spacer arm facilitates the analysis of crosslinked complexes by mass spectrometry, simplifying data interpretation. This document provides detailed application notes and protocols for utilizing DST in the study of membrane protein interactions.

Key Features of this compound (DST)

  • Homobifunctional NHS Ester: Reacts with primary amines (lysine residues and N-termini) on proteins to form stable amide bonds.

  • Membrane Permeable: Capable of crossing cellular membranes to crosslink intracellular and transmembrane proteins.

  • Cleavable Spacer Arm: The central tartrate group contains a cis-diol that can be specifically cleaved by sodium periodate (NaIO₄), allowing for the separation of crosslinked proteins for analysis.[1][2][3]

  • Defined Spacer Length: The spacer arm length of 6.4 Å provides a defined distance constraint for mapping protein interfaces.

Application: Studying Epidermal Growth Factor Receptor (EGFR) Dimerization

A primary application of crosslinking agents is the study of receptor dimerization and oligomerization, which is often a critical step in signal transduction. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is known to dimerize upon ligand binding, leading to the activation of its intracellular kinase domain and downstream signaling cascades. While studies have utilized similar non-cleavable crosslinkers like BS³ to investigate EGFR dimerization, DST offers the advantage of cleavability for more detailed mass spectrometry analysis.[4]

Signaling Pathway of EGFR Activation

The binding of epidermal growth factor (EGF) to EGFR induces a conformational change that promotes receptor dimerization. This brings the intracellular kinase domains into close proximity, facilitating their trans-autophosphorylation and the subsequent recruitment of downstream signaling proteins to initiate cellular responses such as proliferation, differentiation, and survival.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR1 EGFR (monomer) EGFR_dimer EGFR Dimer (activated) EGFR1->EGFR_dimer Dimerization P P EGFR_dimer->P Autophosphorylation EGF EGF EGF->EGFR1 Binding Downstream Downstream Signaling P->Downstream Activation

EGFR activation and dimerization signaling pathway.

Experimental Protocols

I. In Situ Crosslinking of Membrane Proteins in Cultured Cells

This protocol describes the crosslinking of membrane proteins directly within living cells.

Materials:

  • Cells expressing the membrane protein(s) of interest

  • This compound (DST)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Protocol:

  • Cell Culture: Culture cells to the desired confluency (typically 80-90%) in appropriate culture dishes.

  • Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • DST Preparation: Immediately before use, prepare a 25-50 mM stock solution of DST in anhydrous DMSO.

  • Crosslinking Reaction:

    • Dilute the DST stock solution in ice-cold PBS to a final concentration of 0.25 - 2 mM. The optimal concentration should be determined empirically.

    • Add the DST-PBS solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 30 minutes to 2 hours at 4°C or room temperature. Incubation time and temperature may require optimization.

  • Quenching:

    • Aspirate the crosslinking solution.

    • Add Quenching Buffer to the cells to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Cell Lysis Buffer to the dish and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Downstream Analysis: The clarified lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation followed by western blotting or mass spectrometry.

II. Co-Immunoprecipitation (Co-IP) of Crosslinked Membrane Proteins

Materials:

  • Crosslinked cell lysate (from Protocol I)

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Protocol:

  • Pre-clearing Lysate (Optional): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add pre-washed protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Elute the crosslinked protein complexes from the beads using an appropriate Elution Buffer.

    • For analysis by western blotting, elute by boiling in SDS-PAGE sample buffer.

III. Cleavage of DST Crosslinks with Sodium Periodate

This protocol is for cleaving the tartrate spacer of DST after immunoprecipitation and before mass spectrometry analysis.

Materials:

  • Immunoprecipitated and washed beads with crosslinked proteins

  • Sodium meta-periodate (NaIO₄)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Sodium Acetate buffer (50 mM, pH 5.0)

Protocol:

  • Preparation: Resuspend the washed beads from the Co-IP in 50 mM Ammonium Bicarbonate buffer.

  • Denaturation and Reduction (for MS analysis):

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

  • On-Bead Digestion (Optional, before cleavage):

    • Wash the beads with 50 mM Ammonium Bicarbonate buffer.

    • Add trypsin (or another suitable protease) and incubate overnight at 37°C.

    • Collect the supernatant containing the peptides.

  • Periodate Cleavage:

    • Adjust the pH of the peptide solution to ~5.0 with the Sodium Acetate buffer.

    • Prepare a fresh solution of 15 mM sodium meta-periodate in the Sodium Acetate buffer.[1][3]

    • Add the sodium periodate solution to the peptides.

    • Incubate for 1 hour at room temperature in the dark.[5]

  • Sample Preparation for Mass Spectrometry:

    • Desalt the cleaved peptides using a C18 spin column.

    • Dry the peptides in a vacuum concentrator.

    • The sample is now ready for reconstitution and analysis by LC-MS/MS.

Data Presentation

Table 1: Recommended Parameters for DST Crosslinking of Membrane Proteins

ParameterIn Situ (Cultured Cells)In Vitro (Isolated Membranes)
DST Concentration 0.25 - 2 mM0.1 - 1 mM
Incubation Time 30 min - 2 hours30 min - 1 hour
Temperature 4°C or Room TemperatureRoom Temperature
Quenching Reagent 20-50 mM Tris-HCl or Glycine20-50 mM Tris-HCl or Glycine
Quenching Time 15 minutes15 minutes

Table 2: Quantitative Mass Spectrometry Data Interpretation

ObservationInterpretation
Identification of inter-protein crosslinks Direct evidence of interaction between the two proteins.
Identification of intra-protein crosslinks Provides information on protein conformation and folding.
Increased abundance of crosslinked peptides upon stimulation Suggests that the interaction is induced or stabilized by the stimulus.
Decreased abundance of crosslinked peptides upon inhibitor treatment Indicates that the inhibitor disrupts the protein-protein interaction.

Visualization of Experimental Workflows

Experimental Workflow for Identifying Membrane Protein Interactions

XL_MS_Workflow start Cultured Cells with Membrane Proteins of Interest crosslinking In Situ Crosslinking with DST start->crosslinking quenching Quenching (Tris or Glycine) crosslinking->quenching lysis Cell Lysis and Lysate Clarification quenching->lysis ip Immunoprecipitation of Bait Protein lysis->ip cleavage Periodate Cleavage of DST ip->cleavage ms LC-MS/MS Analysis cleavage->ms analysis Data Analysis: Identification of Crosslinked Peptides ms->analysis end Interaction Mapping and Structural Insights analysis->end

Workflow for membrane protein interaction studies using DST.
Logical Relationship of Data Analysis

Data_Analysis_Logic raw_data Raw MS/MS Data search Database Search (e.g., XlinkX, pLink) raw_data->search identification Identification of Crosslinked Peptide Pairs search->identification validation Validation of Identified Crosslinks identification->validation quantification Quantitative Analysis (Label-free or Labeled) validation->quantification mapping Mapping Crosslinks to Protein Sequences quantification->mapping modeling Structural Modeling and Interaction Network Visualization mapping->modeling conclusion Biological Interpretation modeling->conclusion

Data analysis workflow for XL-MS experiments.

Conclusion

This compound is a powerful tool for the investigation of membrane protein interactions. Its ability to permeate cell membranes allows for the stabilization of transient and weak interactions in a native cellular context. The cleavable nature of DST simplifies the analysis of crosslinked complexes, particularly when coupled with mass spectrometry. The protocols and workflows provided here offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the intricate network of membrane protein interactions, ultimately contributing to a deeper understanding of cellular signaling and providing potential targets for drug development.

References

Unveiling Protein Networks: Quantitative Analysis of Protein Interactions Using Disuccinimidyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Mapping these intricate networks is crucial for identifying novel drug targets and developing targeted therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify protein interactions in their native cellular environment. Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable cross-linking agent that offers distinct advantages for the quantitative analysis of PPIs.

DST contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (the N-terminus of proteins and the side chain of lysine residues), forming stable amide bonds.[1][2][3] Its defined spacer arm length of 6.4 Å allows for the capture of proteins in close proximity. A key feature of DST is the presence of a central tartrate group, which contains a cis-diol that can be cleaved by sodium meta-periodate.[1][3] This cleavability is highly advantageous for mass spectrometry analysis, as it simplifies the identification of cross-linked peptides and reduces the complexity of the data.

Quantitative proteomics strategies, such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging (e.g., TMT), can be integrated with DST cross-linking to quantify changes in protein interactions under different conditions, such as drug treatment or disease progression.[4][5] This approach allows for the identification of dynamic interaction networks and provides valuable insights into the mechanism of action of therapeutic agents.

Quantitative Data Presentation

The quantitative data obtained from a DST cross-linking experiment coupled with mass spectrometry can be summarized to highlight changes in protein interactions. The following tables provide examples of how such data can be presented.

Table 1: Identification and Quantification of Cross-Linked Peptides

Cross-link IDProtein 1Peptide 1Residue 1Protein 2Peptide 2Residue 2Fold Change (Treated/Control)p-value
XL-001Protein AT...KK123Protein BG...KK452.50.001
XL-002Protein AV...KK210Protein CL...KK88-3.20.005
XL-003Protein DF...KK56Protein DM...KK1501.10.85
XL-004Protein EA...KK78Protein FS...KK1925.8<0.001

Table 2: Summary of Altered Protein-Protein Interactions

Interacting ProteinsDescriptionFold Change (Treated/Control)Biological ProcessPotential Therapeutic Relevance
Protein A - Protein BIncreased interaction2.5Signal TransductionTarget for pathway modulation
Protein A - Protein CDecreased interaction-3.2ApoptosisBiomarker for drug response
Protein E - Protein FSignificantly increased interaction5.8Kinase CascadeNovel drug target

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of protein interactions using DST.

Materials and Reagents
  • This compound (DST) (e.g., Sigma-Aldrich, Thermo Fisher Scientific)[1][6]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris-HCl, pH 7.5

  • Iodoacetamide (IAA)

  • Dithiothreitol (DTT)

  • Urea

  • Trypsin, sequencing grade

  • Sodium meta-periodate

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer (e.g., Orbitrap Fusion Lumos)[7]

  • Liquid chromatography system

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry Analysis Cell_Culture Cell Culture (e.g., Control vs. Treated) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification DST_Crosslinking In vivo/In vitro Cross-linking with DST Protein_Quantification->DST_Crosslinking Quenching Quenching of Reaction DST_Crosslinking->Quenching Denaturation Denaturation, Reduction, and Alkylation Quenching->Denaturation Tryptic_Digestion Tryptic Digestion Denaturation->Tryptic_Digestion LC_MSMS LC-MS/MS Analysis Tryptic_Digestion->LC_MSMS Data_Analysis Data Analysis (Identification and Quantification of Cross-linked Peptides) LC_MSMS->Data_Analysis

Caption: Workflow for quantitative protein interaction analysis using DST.

Detailed Protocol

1. In vivo Cross-linking

  • Culture cells to the desired confluency under control and experimental (e.g., drug-treated) conditions.

  • Wash cells three times with ice-cold PBS.

  • Prepare a fresh stock solution of DST in anhydrous DMSO (e.g., 25 mM).

  • Resuspend the cell pellet in PBS and add the DST stock solution to a final concentration of 1-2 mM.

  • Incubate the reaction on ice for 30-60 minutes.

  • Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes on ice.

  • Wash the cells three times with ice-cold PBS to remove excess cross-linker and quenching reagent.

  • Proceed to cell lysis.

2. Protein Extraction and Digestion

  • Lyse the cross-linked cells using a suitable lysis buffer containing 8 M urea.

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

3. Cleavage of DST Cross-linker (Optional but Recommended)

  • To simplify data analysis, the DST cross-linker can be cleaved.

  • Add sodium meta-periodate to the peptide mixture to a final concentration of 15 mM.

  • Incubate at room temperature for 10-30 minutes.

  • Quench the periodate by adding ethylene glycol.

4. Peptide Desalting

  • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

  • Elute the peptides and dry them in a vacuum centrifuge.

5. LC-MS/MS Analysis

  • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.[7]

  • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[8]

6. Data Analysis

  • Use specialized software (e.g., pLink, StavroX, MeroX) for the identification of cross-linked peptides.[8][9]

  • For quantitative analysis, use software that supports the quantification of labeled or label-free data (e.g., MaxQuant, Proteome Discoverer).[7]

  • Normalize the data and perform statistical analysis to identify significant changes in protein interactions.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where DST cross-linking could be used to study the dynamic interactions of a kinase and its substrate in response to a drug.

G cluster_untreated Untreated Cells cluster_treated Drug-Treated Cells Receptor_U Receptor Kinase_U Kinase A (Inactive) Receptor_U->Kinase_U Signal Substrate_U Substrate B Kinase_U->Substrate_U Weak Interaction Downstream_U Downstream Signaling (Basal) Substrate_U->Downstream_U Drug Drug Receptor_T Receptor Drug->Receptor_T Kinase_T Kinase A (Active) Receptor_T->Kinase_T Signal Substrate_T Substrate B (Phosphorylated) Kinase_T->Substrate_T Strong Interaction (Captured by DST) Downstream_T Downstream Signaling (Activated) Substrate_T->Downstream_T

Caption: Drug-induced activation of a kinase signaling pathway.

References

In-Solution versus In-Gel Digestion of Disuccinimidyl Tartrate (DST) Crosslinked Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes. Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive cross-linking agent with a defined spacer arm length, making it a valuable tool for these studies. A critical step in the XL-MS workflow is the proteolytic digestion of the cross-linked protein complexes into peptides suitable for mass spectrometric analysis. The two most common approaches for this are in-solution digestion and in-gel digestion.

This document provides a detailed comparison of these two methodologies for DST-crosslinked proteins, complete with experimental protocols and data presentation guidelines. The choice between in-solution and in-gel digestion can significantly impact the yield of cross-linked peptides, sequence coverage, and the overall success of the XL-MS experiment.

Comparison of In-Solution and In-Gel Digestion Strategies

The selection of the digestion method is a critical decision in the experimental design and depends on the specific research goals, the nature of the protein sample, and the available instrumentation.

FeatureIn-Solution DigestionIn-Gel Digestion
Sample Complexity Suitable for purified or partially purified protein complexes.Effective for complex mixtures, as SDS-PAGE provides an additional separation step.
Digestion Efficiency Generally higher and more complete digestion as the protein is fully solvated.Can be less efficient due to the restricted diffusion of the protease and peptides within the gel matrix.
Peptide Recovery Typically higher recovery rates as there are fewer sample handling steps and no extraction from a gel matrix is required.Peptide loss can occur during staining, destaining, and extraction steps, particularly for hydrophobic or large cross-linked peptides.
Contaminant Removal Requires upstream purification of the protein complex to remove detergents and other interfering substances.SDS-PAGE effectively removes detergents, salts, and other contaminants prior to digestion.
Workflow Time Generally faster as it involves fewer steps.More time-consuming due to the electrophoresis, staining, destaining, and peptide extraction stages.
Reproducibility Often more reproducible due to fewer manual handling steps.Can be more variable due to inconsistencies in gel cutting, destaining, and peptide extraction.

Quantitative Data Summary

While direct quantitative comparisons for DST-crosslinked proteins are not extensively available in published literature, the following tables provide a template for researchers to summarize their own experimental data when comparing the two methods. These metrics are crucial for optimizing workflows and ensuring the highest quality data.

Table 1: Identification of Cross-linked Peptides

Digestion MethodTotal Number of Peptide-Spectrum Matches (PSMs)Number of Unique Cross-linked PeptidesNumber of Inter-molecular Cross-linked PeptidesNumber of Intra-molecular Cross-linked Peptides
In-Solution
In-Gel

Table 2: Protein Sequence Coverage

Digestion MethodAverage Sequence Coverage (%) for Cross-linked Proteins
In-Solution
In-Gel

Experimental Workflows and Protocols

The following sections detail the experimental workflows and protocols for both in-solution and in-gel digestion of DST-crosslinked proteins.

This compound (DST) Cross-linking Workflow

This initial workflow is common to both digestion methods.

cluster_0 DST Cross-linking A Protein Complex Preparation B DST Cross-linking Reaction A->B Incubate with DST C Quenching of Reaction B->C Add Quenching Buffer (e.g., Tris-HCl) D In-Solution or In-Gel Digestion C->D Proceed to Digestion

DST Cross-linking Workflow

In-Solution Digestion Protocol

This method is ideal for purified or semi-purified DST-crosslinked protein complexes.

In-Solution Digestion Workflow

cluster_1 In-Solution Digestion D Denaturation (e.g., Urea) E Reduction (e.g., DTT) D->E Heat F Alkylation (e.g., Iodoacetamide) E->F Incubate in Dark G Proteolytic Digestion (e.g., Trypsin) F->G Dilute Denaturant H Digestion Quenching (e.g., Formic Acid) G->H Overnight Incubation I LC-MS/MS Analysis H->I Proceed to Analysis cluster_2 In-Gel Digestion J SDS-PAGE Separation K Gel Band Excision J->K Visualize Bands L Destaining and Dehydration K->L Wash with Acetonitrile M Reduction and Alkylation L->M DTT then Iodoacetamide N In-Gel Proteolytic Digestion M->N Add Trypsin Solution O Peptide Extraction N->O Extract with Acetonitrile/Formic Acid P LC-MS/MS Analysis O->P Proceed to Analysis cluster_3 Data Analysis Q Raw MS Data Acquisition R Peak List Generation Q->R S Database Search (e.g., pLink, MeroX) R->S Protein Sequence Database T Identification of Cross-linked Spectra S->T Cross-linker Mass and Specificity U Validation and Filtering (FDR) T->U Score Cutoffs V Structural Modeling and Visualization U->V

Revolutionizing Protein Interaction Analysis: A Label-Free Quantification Workflow Using Disuccinimidyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate dance of protein interactions governs virtually all cellular processes. Understanding the dynamics of these interactions is paramount for deciphering biological mechanisms and for the development of novel therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify protein-protein interactions (PPIs) in their native cellular environment. This application note details a comprehensive workflow for the label-free quantification of protein interactions stabilized by the homobifunctional, amine-reactive cross-linker, Disuccinimidyl tartrate (DST). DST covalently links primary amines on lysine residues and protein N-termini that are in close proximity, providing a snapshot of the protein interactome. By employing a label-free quantification strategy, this workflow allows for the relative quantification of cross-linked peptides between different experimental conditions, enabling the study of dynamic changes in protein complexes. This approach is particularly valuable for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of signal transduction, identify novel drug targets, and characterize the effects of therapeutic interventions on protein interaction networks.

Experimental Workflow Overview

The overall experimental workflow for label-free quantification of DST-stabilized protein interactions is a multi-step process that begins with in-situ crosslinking of proteins in their native state, followed by cell lysis, protein digestion, and enrichment of cross-linked peptides. The enriched peptides are then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acquired data is subsequently processed using specialized software to identify the cross-linked peptides and quantify their relative abundance across different samples.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis in_situ In-situ Crosslinking with DST lysis Cell Lysis & Protein Extraction in_situ->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Cross-linked Peptide Enrichment digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms identification Cross-linked Peptide Identification lc_ms->identification quantification Label-Free Quantification identification->quantification bioinformatics Bioinformatics & Pathway Analysis quantification->bioinformatics

Figure 1: Experimental workflow for DST crosslinking and label-free quantification.

Detailed Experimental Protocols

In-situ Crosslinking of Proteins with this compound (DST)

This protocol describes the in-situ crosslinking of proteins in cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (DST)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Grow cells to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Prepare a fresh stock solution of DST in anhydrous DMSO (e.g., 25 mM).

  • Immediately before use, dilute the DST stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5 - 2 mM). The optimal concentration should be determined empirically.

  • Add the DST-PBS solution to the cells, ensuring complete coverage.

  • Incubate for 30 minutes at room temperature with gentle agitation.

  • Quench the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature with gentle agitation.

  • Aspirate the quenching solution and wash the cells twice with ice-cold PBS.

  • Proceed immediately to cell lysis and protein extraction.

Cell Lysis and Protein Extraction

This protocol is for the lysis of cross-linked cells and extraction of total protein.

Materials:

  • Cross-linked cells

  • Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Add ice-cold lysis buffer to the plate of cross-linked cells.

  • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protein Digestion and Sample Preparation for Mass Spectrometry

This protocol details the reduction, alkylation, and tryptic digestion of the cross-linked protein extract.

Materials:

  • Protein extract

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction: Add DTT to the protein extract to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity. Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.

  • Enrichment of Cross-linked Peptides (Optional but Recommended): To increase the identification rate of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be performed.

  • Dry the final peptide sample in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Label-Free Quantitative Mass Spectrometry and Data Analysis

LC-MS/MS Analysis:

Resuspend the peptide sample in 0.1% formic acid and analyze using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system. A typical data-dependent acquisition (DDA) method involves a full MS scan followed by MS/MS scans of the most intense precursor ions.

Data Analysis Workflow:

The raw mass spectrometry data is processed using a specialized software pipeline for the identification and quantification of cross-linked peptides.

G cluster_data_processing Data Processing cluster_quantification Quantification cluster_interpretation Interpretation raw_data Raw MS Data (.raw) peak_picking Peak Picking & Feature Detection raw_data->peak_picking database_search Database Search (e.g., pLink, Xi, MeroX) peak_picking->database_search lfq Label-Free Quantification (e.g., MaxQuant, Skyline) database_search->lfq statistical_analysis Statistical Analysis (Fold Change, p-value) lfq->statistical_analysis visualization Visualization of Cross-links statistical_analysis->visualization pathway_analysis Pathway & Network Analysis visualization->pathway_analysis

Figure 2: Data analysis workflow for label-free quantification of cross-linked peptides.

Data Presentation: Quantitative Analysis of Protein Interactions

The primary output of this workflow is a quantitative comparison of protein interactions between different conditions. The data should be summarized in clear and structured tables to facilitate easy interpretation and comparison.

Table 1: Quantified Cross-linked Peptides between Protein A and Protein B

Cross-linked Residues (Protein A - Protein B)Peptide Sequence 1 (Protein A)Peptide Sequence 2 (Protein B)Fold Change (Condition 2 vs. 1)p-value
K123 - K45...AGVK ......TNLK ...2.50.001
K150 - K88...YFPK ......VILK ...-3.20.005
K210 - K112...LMEK ......QWDK ...1.80.02

Table 2: Summary of Changes in Protein-Protein Interactions

Interacting Protein 1Interacting Protein 2Number of Unique Cross-linksAverage Fold ChangeRegulation
EGFRGRB253.1Upregulated
SHC1SOS132.8Upregulated
EGFRCBL2-2.5Downregulated

Application Example: Elucidating EGFR Signaling Dynamics

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. The described workflow can be applied to study the dynamic changes in the EGFR interactome upon stimulation with its ligand, EGF.

By comparing the abundance of DST-stabilized cross-links between unstimulated and EGF-stimulated cells, researchers can identify proteins that associate with or dissociate from EGFR, providing insights into the signal transduction cascade.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Recruitment SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Figure 3: Simplified EGFR signaling pathway.

The combination of this compound cross-linking and label-free mass spectrometry provides a powerful and versatile platform for the quantitative analysis of protein-protein interactions. The detailed protocols and data analysis workflow presented in this application note offer a robust framework for researchers to investigate the dynamic nature of protein complexes in various biological contexts. This methodology holds immense potential for advancing our understanding of cellular signaling networks and for the discovery of novel therapeutic targets.

Troubleshooting & Optimization

How to optimize Disuccinimidyl tartrate concentration for effective crosslinking.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disuccinimidyl tartrate (DST) crosslinking. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of DST for effective and reproducible crosslinking of proteins and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DST) and how does it work?

This compound (DST) is a homobifunctional crosslinking reagent.[1] It contains two N-hydroxysuccinimide (NHS) ester groups at either end of a 6.4 Å spacer arm.[2][3] These NHS esters react specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3][4] A key feature of DST is the tartrate group in its spacer arm, which contains a diol that can be cleaved by sodium meta-periodate.[1][4][5] This cleavability is advantageous for applications where recovering the original proteins is desired without disturbing native disulfide bonds.[1][3]

Q2: How should I prepare and store DST?

DST is sensitive to moisture, which can hydrolyze the reactive NHS esters.[4][6] It is crucial to bring the vial to room temperature before opening to prevent condensation.[4][7] DST is not readily soluble in aqueous buffers but dissolves well in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations around 10 mM.[4][8] Stock solutions should be prepared fresh immediately before use, as storage is not recommended.[4]

Q3: What is the optimal buffer for DST crosslinking reactions?

The reaction should be performed in a non-amine, non-carboxylate buffer at a pH range of 7.0 to 9.0.[7][9][10] Buffers such as Phosphate Buffered Saline (PBS) or HEPES are excellent choices.[9][11] Avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target molecules for reaction with the NHS esters and quench the reaction.[6][12]

Q4: What molar ratio of DST to protein should I start with?

The optimal molar ratio depends on the concentration of the protein and the number of available primary amines. A common starting point is a 10- to 20-fold molar excess of DST to protein.[7][9] However, this may need to be optimized. For dilute protein solutions, a higher molar excess (up to 500-fold) might be necessary, whereas for concentrated solutions, a lower excess is often sufficient.[9][11][12] It is recommended to perform a titration experiment to find the ideal ratio for your specific application.[13]

Q5: How do I stop or "quench" the crosslinking reaction?

To stop the reaction, add a buffer containing primary amines to consume any unreacted DST. A final concentration of 10-50 mM of Tris or glycine is typically used.[7][9][14] The quenching reaction should be allowed to proceed for about 15-20 minutes at room temperature.[7][9]

Q6: How can I confirm that crosslinking was successful?

The most common method to analyze crosslinking efficiency is SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, or larger oligomers of the target protein.[11] The disappearance of the monomer band and the appearance of a high-molecular-weight smear can indicate the extent of the reaction.[11][15] Mass spectrometry can also be used for detailed characterization of the crosslinked products.[16]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for designing a DST crosslinking experiment. These are starting recommendations and should be optimized for each specific system.

ParameterRecommended Range/ValueNotes
DST to Protein Molar Excess 10:1 to 500:1Start with a 20-fold excess and titrate.[7][9][11] Higher excess is needed for dilute protein solutions.[9]
Protein Concentration 1-10 µM (0.1 - 2 mg/mL)Higher concentrations favor intermolecular crosslinking.[10][12]
Reaction Buffer PBS, HEPESAvoid buffers with primary amines (e.g., Tris, Glycine).[6][12]
Reaction pH 7.0 - 9.0NHS ester hydrolysis increases at higher pH.[7][9][14]
Incubation Time 30 - 60 minutesCan be extended to 2-3 hours if the reaction is kept on ice.[7][9]
Incubation Temperature Room Temperature or 4°CLower temperatures slow the reaction rate, including hydrolysis.[7][9]
Quenching Agent Tris or GlycineUse a final concentration of 10-50 mM.[7][9][14]
Cleavage Agent 15 mM Sodium meta-PeriodateTo cleave the tartrate diol in the DST spacer arm.[1]

Visualizations

DST_Reaction_Mechanism DST Chemical Crosslinking Mechanism cluster_reactants Reactants cluster_products Products Protein1 Protein 1 (with Primary Amine H₂N-) Crosslinked Crosslinked Proteins (Stable Amide Bonds) Protein1->Crosslinked reacts with DST DST (NHS-OOC-CH(OH)-CH(OH)-COO-NHS) DST->Crosslinked Protein2 Protein 2 (with Primary Amine H₂N-) Protein2->Crosslinked reacts with NHS_byproduct 2x NHS (N-Hydroxysuccinimide) Crosslinked->NHS_byproduct releases

Caption: Mechanism of DST reacting with primary amines on two proteins.

Optimization_Workflow Workflow for Optimizing DST Concentration prep 1. Reagent Preparation - Prepare Protein in Amine-Free Buffer (pH 7-9) - Prepare fresh DST stock in DMSO/DMF titrate 2. DST Titration Set up parallel reactions with varying molar excess of DST (e.g., 0x, 10x, 50x, 200x) prep->titrate incubate 3. Incubation Incubate at RT for 30-60 min or at 4°C for 2 hours titrate->incubate quench 4. Quench Reaction Add Tris or Glycine to a final concentration of 20-50 mM incubate->quench analyze 5. Analysis Run samples on SDS-PAGE to assess crosslinking efficiency quench->analyze decision Optimal Crosslinking? analyze->decision finish Proceed with Optimized Concentration decision->finish  Yes adjust Adjust Parameters (e.g., Protein Conc., Time, pH) and repeat titration decision->adjust  No adjust->titrate

References

Preventing non-specific binding in Disuccinimidyl tartrate crosslinking experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding in Disuccinimidyl tartrate (DST) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of DST crosslinking?

A1: Non-specific binding refers to the unintended interaction of the DST crosslinker or the target proteins with other molecules or surfaces in the reaction mixture. This can lead to the formation of unwanted crosslinked products, high background signals in downstream analyses (e.g., Western blots), and inaccurate identification of true protein-protein interactions. Non-specific binding can occur due to hydrophobic, electrostatic, or other interactions between proteins and other components of the assay.[1][2][3][4]

Q2: What are the common causes of non-specific binding in DST crosslinking experiments?

A2: Several factors can contribute to non-specific binding:

  • Inadequate Blocking: Unoccupied binding sites on surfaces (e.g., beads, plates) can capture proteins non-specifically.[1]

  • Inappropriate Buffer Composition: The pH, salt concentration, and presence of certain detergents in the buffer can influence non-specific interactions.[5][6] Amine-containing buffers like Tris can prematurely quench the reaction.[6][7][8]

  • Excessive Crosslinker Concentration: Using too much DST can lead to random, non-specific crosslinking of proteins that are in close proximity by chance, rather than due to a specific interaction.[9][10]

  • Suboptimal Incubation Times and Temperatures: Prolonged incubation or high temperatures can increase the chances of random collisions and non-specific crosslinking.[11]

  • Presence of Aggregates: Protein aggregation can lead to the formation of large, non-specifically crosslinked complexes.[12]

  • Hydrophobic Interactions: Hydrophobic regions on proteins and the crosslinker itself can lead to non-specific associations.[4][12]

Q3: Why is quenching the DST crosslinking reaction important?

A3: Quenching is a critical step to stop the crosslinking reaction by deactivating any unreacted DST.[8][13][14] Failure to quench the reaction can result in the continued, non-specific crosslinking of proteins after the desired reaction time, leading to the formation of high molecular weight aggregates and false-positive results. Common quenching agents are amine-containing buffers like Tris or glycine, which react with the NHS esters of DST, rendering them inactive.[8][11][13]

Troubleshooting Guide

Problem 1: High background in Western blot or other downstream analysis.

Possible Cause Recommended Solution
Inadequate blocking of non-specific sites.Use an appropriate blocking agent. The choice of blocking agent should be optimized for your specific system. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and fish gelatin.[15][16] Ensure sufficient concentration and incubation time for the blocking step.[1]
Non-specific antibody binding.Use a different blocking buffer (e.g., switch from milk to BSA if using phospho-specific antibodies).[15] Increase the number and duration of wash steps after antibody incubations.[1] Consider using a more specific primary antibody or optimizing the antibody dilution.[17][18][19]
Excessive crosslinker concentration.Titrate the DST concentration to find the optimal level that maximizes specific crosslinking while minimizing non-specific interactions.[9][10]
Incomplete quenching of the reaction.Ensure the quenching buffer (e.g., 1M Tris-HCl, pH 7.5) is added at a sufficient final concentration (e.g., 20-50 mM) and incubated for an adequate amount of time (e.g., 15-30 minutes) to completely stop the reaction.[8][11][13]

Problem 2: Formation of high molecular weight aggregates.

Possible Cause Recommended Solution
Over-crosslinking due to high DST concentration or prolonged reaction time.Reduce the DST concentration and/or shorten the incubation time.[9][10] Perform a time-course experiment to determine the optimal reaction time.
Protein aggregation prior to or during crosslinking.Optimize the buffer conditions to maintain protein stability and solubility. This may involve adjusting the pH, salt concentration, or adding stabilizing agents.[5] Centrifuge the protein sample to remove any pre-existing aggregates before adding the crosslinker.
Hydrophobic nature of the crosslinker or proteins.Consider using a more hydrophilic crosslinker if available and suitable for your application. The use of hydrophilic linkers, such as those containing PEG spacers, can decrease aggregation.[12]

Quantitative Data Summary

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Effective for many antibodies, particularly when detecting phosphoproteins.[15]Can cross-react with some antibodies; relatively expensive.[15]
Non-fat Dry Milk3-5% (w/v)Cost-effective and widely available.[15]May interfere with the detection of phosphorylated proteins and biotinylated molecules.[15]
Fish Gelatin0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[15]May not be as effective as BSA or milk in all situations.[15]
Synthetic Polymers (e.g., PEG, PVP)VariableUseful for experiments requiring low protein content; customizable.[15][20]May require more optimization.

Table 2: Recommended Quenching Conditions

Quenching AgentTypical Final ConcentrationIncubation TimeIncubation Temperature
Tris-HCl, pH 7.5-8.010-50 mM[8][13]15-30 minutes[8][13]Room Temperature
Glycine20-50 mM15-30 minutesRoom Temperature

Experimental Protocols

Protocol: General DST Crosslinking Experiment

  • Protein Preparation:

    • Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.0.[13]

    • Ensure the protein solution is clear and free of aggregates. Centrifuge if necessary.

  • DST Preparation:

    • Immediately before use, dissolve DST in a dry organic solvent like DMSO or DMF to create a stock solution (e.g., 10-25 mM).[8][13] DST is moisture-sensitive.[8]

  • Crosslinking Reaction:

    • Add the DST stock solution to your protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).[8][13]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-3 hours on ice.[11] Optimal time and temperature should be determined empirically.

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[8][13]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DST is deactivated.[8]

  • Downstream Analysis:

    • The crosslinked sample is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. Unreacted and quenched crosslinkers can be removed by gel filtration or dialysis if necessary.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep 1. Protein Sample in Amine-Free Buffer crosslinking 3. Crosslinking Reaction (RT or 4°C) protein_prep->crosslinking Add DST dst_prep 2. Fresh DST Solution in DMSO/DMF dst_prep->crosslinking quenching 4. Quenching (Tris or Glycine) crosslinking->quenching Add Quencher analysis 5. Downstream Analysis (SDS-PAGE, WB, MS) quenching->analysis

Caption: Workflow for a typical DST crosslinking experiment.

non_specific_binding cluster_surface Assay Surface (e.g., Bead) cluster_solution s1 s2 s3 s4 s5 target_protein Target Protein target_protein->s1 Specific Binding non_target_protein Non-Target Protein non_target_protein->s3 Non-Specific Binding (Undesired) blocking_agent Blocking Agent blocking_agent->s2 Blocks Non-Specific Site blocking_agent->s4 blocking_agent->s5

Caption: Principle of using blocking agents to prevent non-specific binding.

References

Impact of buffer pH and composition on Disuccinimidyl tartrate reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disuccinimidyl tartrate (DST) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing DST reaction efficiency and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound (DST) reaction?

A1: The optimal pH range for reacting DST, an N-hydroxysuccinimide (NHS) ester, with primary amines is typically between 7.2 and 8.5.[1] Below this range, the primary amine groups on the target molecule are protonated, rendering them less nucleophilic and thus less reactive.[1] Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine, leading to reduced crosslinking efficiency.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers are recommended for DST crosslinking reactions?

A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the DST. Recommended buffers include:

  • Phosphate buffer (e.g., Sodium Phosphate)[3]

  • Bicarbonate/Carbonate buffer [3]

  • HEPES buffer [3]

  • Borate buffer [1]

Phosphate-buffered saline (PBS) at a pH of around 7.4 can also be used, particularly for pH-sensitive proteins, though the reaction may proceed more slowly, requiring longer incubation times.[3]

Q3: What is the most common side reaction with DST and other NHS esters?

A3: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction converts the reactive NHS ester into a non-reactive carboxylic acid, which reduces the overall efficiency of the crosslinking reaction.[2] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.

Q4: Can DST react with other functional groups on a protein besides primary amines?

A4: While DST is highly selective for primary amines (the ε-amino group of lysine and the N-terminus), side reactions with other nucleophilic amino acid side chains can occur, especially under non-optimal conditions.[1][4][5] These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form less stable ester linkages.[1][4][5]

  • Sulfhydryl groups: Cysteine residues can form thioesters, which are also less stable than the amide bond formed with primary amines.[5]

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.[2]

These side reactions are generally less favorable than the primary amine reaction but can become more significant at higher pH or with a large excess of the crosslinker.[4][5]

Q5: How should I prepare and handle DST?

A5: DST is sensitive to moisture. It is typically a powder and should be stored in a desiccated environment at 2-8°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation. DST is not readily soluble in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution. This stock solution should be prepared fresh for each experiment and added to the aqueous reaction buffer containing the protein of interest.

Q6: How can I stop (quench) the DST crosslinking reaction?

A6: The reaction can be stopped by adding a quenching agent that contains primary amines. Common quenching agents include:

  • Tris buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)[3][6]

  • Glycine [6]

  • Hydroxylamine

These reagents will react with any remaining active NHS esters, preventing further crosslinking.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crosslinking Product Hydrolyzed DST: The reagent was exposed to moisture during storage or handling.Store DST properly in a desiccated environment. Allow the vial to warm to room temperature before opening. Prepare DST stock solution in anhydrous DMSO or DMF immediately before use.
Incorrect Buffer pH: The pH of the reaction buffer is too low (below 7.2), leading to protonation of primary amines.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 7.2-8.5.
Presence of Primary Amines in the Buffer: Buffers such as Tris or glycine are competing with the target protein for reaction with DST.Use an amine-free buffer like phosphate, bicarbonate, HEPES, or borate. If your protein sample is in an incompatible buffer, perform a buffer exchange prior to the crosslinking reaction.
Insufficient DST Concentration: The molar excess of DST to the target protein is too low.Increase the molar excess of DST. A 20- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific application.
Low Protein Concentration: Dilute protein solutions can lead to the competing hydrolysis reaction being favored over the bimolecular crosslinking reaction.If possible, increase the concentration of your protein in the reaction mixture.
Protein Precipitation After Adding DST High Degree of Crosslinking: Excessive crosslinking can alter the protein's net charge and solubility, leading to aggregation.Reduce the molar excess of DST used in the reaction. Optimize the reaction time; a shorter incubation may be sufficient.
Solvent Shock: Adding a large volume of organic solvent (from the DST stock solution) to the aqueous protein solution can cause precipitation.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. Add the DST stock solution slowly to the protein solution while gently mixing.
Non-Specific Crosslinking or High Molecular Weight Aggregates Over-crosslinking: Using too high a concentration of DST or too long a reaction time.Perform a titration of the DST concentration to find the optimal molar ratio. Reduce the incubation time of the crosslinking reaction.
Reactive Side Groups: Side reactions with other nucleophilic amino acid residues (serine, threonine, tyrosine).Adjust the reaction pH towards the lower end of the optimal range (e.g., pH 7.2-7.5) to disfavor reactions with less nucleophilic groups.
Inconsistent Results pH Drift During Reaction: Hydrolysis of DST releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions.Use a buffer with sufficient buffering capacity. For large-scale reactions, monitor the pH during the incubation and adjust if necessary.
Variable Reagent Quality: Impurities or degradation of the DST or organic solvent.Use high-quality, fresh DST. Use anhydrous grade DMSO or DMF.

Data Presentation

Table 1: Effect of pH on NHS-Ester Reaction Efficiency (Qualitative)

pHAmine ReactivityNHS-Ester Hydrolysis RateOverall Crosslinking Efficiency
< 7.0Low (amines are protonated)LowLow
7.2 - 8.0GoodModerateGood
8.0 - 8.5HighIncreasingOptimal
> 8.5HighHighDecreasing (due to rapid hydrolysis)

Table 2: Recommended Buffer Systems for DST Crosslinking

BufferRecommended pH RangeConcentrationNotes
Sodium Phosphate7.0 - 8.050 - 100 mMCommonly used, good buffering capacity in this range.
Sodium Bicarbonate8.0 - 9.050 - 100 mMEffective at slightly higher pH values.
HEPES7.0 - 8.020 - 50 mMGood alternative to phosphate buffers.
Borate8.0 - 9.020 - 50 mMUseful for reactions at a more alkaline pH.

Experimental Protocols

Protocol 1: General Protein Crosslinking with this compound (DST)

This protocol provides a general guideline for crosslinking proteins in solution using DST. Optimization of DST concentration, protein concentration, and reaction time may be necessary for specific applications.

Materials:

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein of interest in an appropriate amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare DST Stock Solution:

    • Allow the vial of DST to equilibrate to room temperature before opening.

    • Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM. For example, dissolve 8.6 mg of DST in 1 mL of anhydrous DMSO.

  • Prepare Protein Solution:

    • Ensure the protein of interest is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange into an appropriate reaction buffer.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A common starting point is a 20- to 50-fold molar excess of DST over the protein.

    • For example, to achieve a 2 mM final concentration of DST in a 1 mL protein solution, add 80 µL of the 25 mM DST stock solution.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours on ice. The optimal time may need to be determined empirically.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction).

    • Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.

  • Purification:

    • Remove excess, unreacted DST and quenching buffer byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Analysis:

    • Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

DST_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction DST_stock Prepare DST Stock in Anhydrous DMSO Add_DST Add DST to Protein Solution DST_stock->Add_DST Protein_sol Prepare Protein in Amine-Free Buffer Protein_sol->Add_DST Incubate Incubate (RT or 4°C) Add_DST->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify (Desalting or Dialysis) Quench->Purify Analyze Analyze (SDS-PAGE, MS, etc.) Purify->Analyze

Caption: Experimental workflow for protein crosslinking using this compound (DST).

DST_Reaction_Pathway cluster_desired Desired Reaction cluster_competing Competing Reaction DST DST (NHS-Ester) Crosslinked_Product Crosslinked Protein (Stable Amide Bond) DST->Crosslinked_Product pH 7.2-8.5 Hydrolysis_Product Hydrolyzed DST (Inactive Carboxylic Acid) DST->Hydrolysis_Product Higher pH accelerates Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Crosslinked_Product H2O H2O H2O->Hydrolysis_Product

Caption: Reaction pathways of this compound (DST).

References

Strategies for quenching Disuccinimidyl tartrate reactions effectively.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disuccinimidyl tartrate (DST) crosslinking reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching of DST reactions.

Issue 1: Incomplete Quenching of the Crosslinking Reaction

  • Symptom: You observe unexpected high molecular weight bands or smears on a gel, or mass spectrometry data indicates continued crosslinking after the addition of a quenching agent.

  • Possible Cause: The concentration of the quenching agent was insufficient to neutralize all unreacted DST, or the quenching time was too short.

  • Solution:

    • Increase the final concentration of your primary amine-containing quenching agent (e.g., Tris or glycine) to a range of 20-50 mM.[1][2][3]

    • Ensure the quenching reaction proceeds for at least 15 minutes at room temperature.[1][2][3]

    • For a more robust quenching, consider using methylamine, which has been shown to be highly efficient at quenching NHS esters.[4][5][6]

Issue 2: Quenching Agent Interferes with Downstream Analysis (e.g., Mass Spectrometry)

  • Symptom: You observe signal suppression, adduct formation, or other artifacts in your mass spectrometry data that can be attributed to the quenching buffer.

  • Possible Cause: High concentrations of non-volatile salts or certain quenching agents like Tris can interfere with electrospray ionization.[7][8]

  • Solution:

    • If possible, remove the excess quenching agent and other reaction components after quenching using methods like dialysis or gel filtration.[2][9]

    • Consider using a volatile quenching agent if compatible with your experimental design.

    • Alternatively, quenching can be achieved by increasing the pH of the reaction to >8.0, which promotes the hydrolysis of the NHS esters.[10][11]

Issue 3: "Over-labeling" or Off-Target Reactions

  • Symptom: Besides the expected amine-reactive crosslinks, you detect modifications on serine, threonine, or tyrosine residues (O-acyl esters).[5][6][12]

  • Possible Cause: N-hydroxysuccinimide (NHS) esters can sometimes react with hydroxyl groups, leading to these less stable O-acyl esters.[5][6][12]

  • Solution:

    • Use a quenching agent that can also reverse O-acylation. Methylamine has been demonstrated to be more effective than the commonly used hydroxylamine in removing these off-target modifications.[4][5][6]

    • Optimize the quenching conditions by adjusting the concentration of methylamine and the reaction time. A study on TMT reagents, which also use NHS ester chemistry, found that methylamine was over four times as efficient as hydroxylamine.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective quenching agents for DST reactions?

A1: The most common and effective quenching agents for DST reactions are primary amine-containing buffers. Tris and glycine are widely used for this purpose.[1][2][3][9][13][14] For applications where off-target O-acylation is a concern, methylamine is a superior choice as it efficiently quenches the reaction and reverses these side products.[4][5][6] Hydroxylamine is another option, though it is less efficient than methylamine at removing O-acyl esters from serine and threonine.[15]

Q2: What is the general mechanism of quenching for DST?

A2: DST is a homobifunctional crosslinker with two N-hydroxysuccinimide (NHS) esters that react with primary amines.[16][17][18] Quenching agents with primary amines, such as Tris or glycine, react with the unreacted NHS esters on the DST molecule, forming a stable amide bond and rendering the crosslinker inactive. This prevents further crosslinking of your target molecules.

Q3: Can I quench the DST reaction by simply changing the pH?

A3: Yes, you can quench the DST reaction by raising the pH of the solution to above 8.0.[10][11] The NHS ester is susceptible to hydrolysis, which is accelerated at higher pH. This hydrolysis reaction will convert the NHS ester back to a carboxyl group, thus inactivating the crosslinker. The half-life of NHS esters decreases significantly as the pH increases, being only 10 minutes at pH 8.6.[10]

Q4: How do I choose between Tris and glycine for quenching?

A4: Both Tris and glycine are effective for quenching DST reactions.[1][2][3][9][13][14] The choice may depend on your downstream applications. For instance, if you are performing mass spectrometry, you might consider potential interferences.[7][8] In some contexts, Tris has been reported to be a more efficient quencher for other types of crosslinkers like formaldehyde, but it also has the potential to reverse some crosslinks.[19] For standard quenching of NHS esters, both are generally considered suitable.

Q5: Are there any alternatives to primary amine-based quenchers?

A5: Besides primary amines and pH-mediated hydrolysis, hydroxylamine is another nucleophilic reagent that can be used to quench NHS ester reactions.[10][15] It reacts with the NHS ester to form a hydroxamic acid. However, for the removal of off-target O-acyl esters, methylamine has been shown to be more effective.[4][5][6]

Data Presentation

Table 1: Comparison of Quenching Agents for NHS Ester Reactions

Quenching AgentTypical Final ConcentrationTypical IncubationEfficacy in Removing O-acyl Esters (Off-target modifications)Notes
Tris 20-50 mM[1][2][3]15 minutes at room temperature[1][2][3]Not specifically reported for this purpose.Commonly used, effective for quenching primary amine reactivity. Can interfere with mass spectrometry at high concentrations.[7][8]
Glycine 20-50 mM[1]15 minutes at room temperature[1]Not specifically reported for this purpose.Another common and effective primary amine quencher.
Hydroxylamine 0.3 M - 0.4 M[15][20]15 - 60 minutes at room temperature[15]Effective for tyrosine esters, less so for serine and threonine esters.[4][15][20]Has been a standard for quenching and reversing some off-target modifications.
Methylamine 0.4 M[15]60 minutes at room temperature[15]Significantly more effective than hydroxylamine for all O-acyl esters (serine, threonine, and tyrosine).[4][5][6]A superior choice when complete removal of off-target modifications is critical.

Experimental Protocols

Protocol 1: Standard Quenching of DST Reaction using Tris or Glycine

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 7.5-8.0.

  • Quench Reaction: After the desired crosslinking incubation time, add the quenching solution to your reaction mixture to a final concentration of 20-50 mM. For example, add 20-50 µL of the 1 M stock solution to a 1 mL reaction.

  • Incubate: Mix gently and incubate for 15 minutes at room temperature.[1][2][3]

  • Proceed to Downstream Processing: The quenched reaction can now be used for downstream applications. If necessary, remove excess quenching agent and byproducts by dialysis or gel filtration.[2][9]

Protocol 2: Enhanced Quenching and Reversal of Off-Target Reactions using Methylamine

This protocol is adapted from a study on TMT reagents, which utilize NHS ester chemistry similar to DST.[15]

  • Prepare Methylamine Solution: Prepare a working solution of methylamine.

  • Quench and Reverse: Add methylamine to the crosslinking reaction to a final concentration of 0.4 M.

  • Incubate: Incubate the reaction for 60 minutes at room temperature.[15]

  • Downstream Processing: Proceed with your experimental workflow. The use of methylamine can lead to superior identification rates and quantitation precision in mass spectrometry-based proteomics by reducing sample complexity from off-target modifications.[5][6]

Visualizations

DST_Reaction_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_quenching Quenching cluster_analysis Downstream Analysis Protein_Sample Protein Sample in Amine-Free Buffer Reaction_Mix Mix Protein and DST (e.g., 30 min at RT) Protein_Sample->Reaction_Mix DST_Solution Prepare fresh DST in anhydrous DMSO/DMF DST_Solution->Reaction_Mix Quenching_Step Add Quenching Agent (e.g., Tris, Glycine, or Methylamine) Reaction_Mix->Quenching_Step Incubate_Quench Incubate (e.g., 15 min at RT) Quenching_Step->Incubate_Quench Purification Optional: Dialysis/ Gel Filtration Incubate_Quench->Purification Analysis SDS-PAGE, Mass Spectrometry, etc. Incubate_Quench->Analysis Directly Purification->Analysis

Caption: Experimental workflow for a typical this compound (DST) crosslinking experiment.

Quenching_Logic Start Need to Quench DST Reaction Standard_Quench Standard Quenching Needed? Start->Standard_Quench Off_Target Concerned about Off-Target Reactions? Standard_Quench->Off_Target Yes Consider_Hydrolysis Consider pH Quench (pH > 8.0) Standard_Quench->Consider_Hydrolysis No Use_Tris_Glycine Use Tris or Glycine (20-50 mM, 15 min) Off_Target->Use_Tris_Glycine No Use_Methylamine Use Methylamine (0.4 M, 60 min) Off_Target->Use_Methylamine Yes MS_Compatible Mass Spectrometry Downstream? Use_Tris_Glycine->MS_Compatible Proceed Proceed to Analysis Use_Methylamine->Proceed MS_Compatible->Consider_Hydrolysis Yes MS_Compatible->Proceed No Consider_Hydrolysis->Proceed

Caption: Decision tree for selecting a DST quenching strategy.

References

Dealing with incomplete cleavage of Disuccinimidyl tartrate crosslinked peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disuccinimidyl tartrate (DST) crosslinked peptides.

Troubleshooting Guide: Incomplete Cleavage of DST Crosslinked Peptides

Incomplete cleavage of DST crosslinkers can significantly complicate mass spectrometry data analysis and hinder the identification of protein-protein interactions. The following table summarizes common causes of incomplete cleavage and provides recommended solutions.

Observation Potential Cause Recommended Solution
High abundance of uncleaved crosslinked peptides in MS1 data. Inefficient Sodium Metaperiodate Activity Verify the concentration and freshness of the sodium metaperiodate solution. Prepare it fresh before each use. Ensure the final concentration in the reaction is optimal (typically 15 mM).[1][2]
Suboptimal Cleavage Reaction pH Ensure the pH of the peptide solution is within the optimal range for periodate cleavage (typically pH 5-7). Adjust the pH if necessary before adding the cleavage reagent.
Insufficient Incubation Time or Temperature Increase the incubation time for the cleavage reaction (e.g., from 30 minutes to 1 hour) and/or the temperature (e.g., room temperature) to ensure the reaction goes to completion.
Presence of both cleaved and uncleaved fragments in MS/MS spectra. Partial Cleavage Due to Steric Hindrance The diol group of the DST linker may be sterically hindered within the folded peptide structure, preventing access by the periodate. Try denaturing the peptides with a mild chaotrope (e.g., 1-2 M urea) before the cleavage step.
Incomplete Quenching of Crosslinking Reaction Residual active NHS esters can react with buffer components, leading to modified and resistant structures. Ensure the quenching step with a primary amine-containing buffer (e.g., Tris or ammonium bicarbonate) is sufficient.[3][4]
Low overall yield of identified crosslinked peptides. Hydrolysis of NHS Esters DST is sensitive to moisture. Ensure DST is stored in a desiccated environment and equilibrate to room temperature before opening. Prepare DST solution in anhydrous DMSO or DMF immediately before use.[5]
Competition with Hydrolysis in Aqueous Buffers Minimize the time the crosslinker is in an aqueous buffer before reacting with the protein. Work quickly and efficiently during the crosslinking step.
Suboptimal Crosslinker-to-Protein Molar Ratio Titrate the molar excess of DST to protein to find the optimal concentration that maximizes crosslinking without causing excessive modification or precipitation.[3][6]
Complex MS/MS spectra that are difficult to interpret. Formation of Higher-Order Crosslinked Species High concentrations of crosslinker can lead to multiple crosslinks within the same peptide or between multiple peptides. Optimize the crosslinker-to-protein ratio to favor single crosslinks.[7]
Side Reactions of Sodium Metaperiodate Periodate can potentially oxidize other residues like methionine, tryptophan, and cysteine, leading to unexpected mass shifts. Consider using a lower concentration of periodate or a shorter reaction time. Include these potential modifications in your database search parameters.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of sodium metaperiodate for cleaving DST?

A1: A concentration of 15 mM sodium metaperiodate is commonly cited as effective for cleaving the cis-diol bond in the DST crosslinker.[1][2] However, it is advisable to optimize this concentration for your specific sample and experimental conditions.

Q2: Can I reuse my sodium metaperiodate solution?

A2: It is strongly recommended to prepare a fresh solution of sodium metaperiodate for each experiment. The reagent can degrade over time, leading to reduced cleavage efficiency.

Q3: Are there alternatives to DST that are easier to cleave?

A3: Yes, several MS-cleavable crosslinkers are available, such as Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU).[3] These crosslinkers can be cleaved during mass spectrometry analysis (e.g., by CID), simplifying the workflow.[5][9]

Q4: How can I enrich for DST-crosslinked peptides to improve their detection?

A4: Enrichment strategies are crucial for identifying low-abundance crosslinked peptides.[6][10][11] Techniques like strong cation exchange (SCX) chromatography and size exclusion chromatography (SEC) can be used to separate crosslinked peptides from linear, unmodified peptides.[10][12]

Q5: What software is recommended for analyzing data from DST crosslinking experiments?

A5: Several software packages are available for identifying crosslinked peptides. For cleavable crosslinkers, software that can handle the specific fragmentation patterns and mass shifts is necessary. Tools like XlinkX, used within platforms like Proteome Discoverer, are designed for this purpose.[3][6][10]

Experimental Protocols

Protocol 1: DST Crosslinking of a Purified Protein Complex
  • Protein Preparation:

    • Prepare the purified protein complex at a concentration of 1-2 mg/mL in a primary amine-free buffer (e.g., PBS or HEPES) at pH 7.2-8.0.

  • Crosslinker Preparation:

    • Immediately before use, dissolve DST in anhydrous DMSO to a stock concentration of 25 mM.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein sample to achieve a final molar excess of 25-50 fold over the protein.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.[3][4]

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with standard sample preparation protocols, including reduction, alkylation, and proteolytic digestion (e.g., with trypsin).

  • Cleavage of DST:

    • After digestion, adjust the pH of the peptide mixture to 5-7.

    • Add freshly prepared sodium metaperiodate to a final concentration of 15 mM.[1][2]

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Quench Cleavage Reaction (Optional):

    • Quench the periodate reaction by adding ethylene glycol to a final concentration of 20 mM.

  • Desalting and MS Analysis:

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_digestion Proteomic Workflow cluster_analysis Data Analysis Protein_Complex 1. Purified Protein Complex Crosslinking 3. Crosslinking Reaction Protein_Complex->Crosslinking DST_Solution 2. Prepare Fresh DST Solution DST_Solution->Crosslinking Quenching 4. Quenching Crosslinking->Quenching Digestion 5. Reduction, Alkylation, Digestion Quenching->Digestion Cleavage 6. DST Cleavage (Periodate) Digestion->Cleavage Desalting 7. Desalting Cleavage->Desalting LC_MS 8. LC-MS/MS Analysis Desalting->LC_MS Data_Analysis 9. Data Analysis (e.g., XlinkX) LC_MS->Data_Analysis

Caption: Experimental workflow for DST crosslinking and analysis.

Troubleshooting_Logic Start Incomplete Cleavage Observed Check_Reagent Check Periodate Freshness & Concentration Start->Check_Reagent First Check Check_pH Verify Reaction pH (5-7) Check_Reagent->Check_pH Yes Solution_Reagent Use Fresh, Correctly Concentrated Periodate Check_Reagent->Solution_Reagent No Check_Time_Temp Optimize Incubation Time/Temp Check_pH->Check_Time_Temp Yes Solution_pH Adjust pH Before Cleavage Check_pH->Solution_pH No Check_Denaturation Consider Peptide Denaturation Check_Time_Temp->Check_Denaturation Yes Solution_Time_Temp Increase Incubation Time or Temperature Check_Time_Temp->Solution_Time_Temp No Solution_Denaturation Add Mild Chaotrope (e.g., Urea) Check_Denaturation->Solution_Denaturation No Resolved Cleavage Efficiency Improved Check_Denaturation->Resolved Yes Solution_Reagent->Resolved Solution_pH->Resolved Solution_Time_Temp->Resolved Solution_Denaturation->Resolved

Caption: Troubleshooting logic for incomplete DST cleavage.

References

Identifying and interpreting artifacts in mass spec data from DST crosslinking.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and interpret artifacts in mass spectrometry data from Disuccinimidyl tartrate (DST) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DST) and how does it work?

A1: this compound (DST) is a homobifunctional crosslinking reagent.[1][2] This means it has two identical reactive groups, N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., the epsilon-amino group of lysine residues and the N-terminus of a protein).[1][2][3] The two NHS esters are separated by a spacer arm that is cleavable by periodate oxidation.[1][2][3] This cleavage feature is beneficial for mass spectrometry analysis as it allows for the separation of crosslinked peptides, simplifying data interpretation.[1]

Q2: What are the most common types of species I can expect to see in my mass spectrometry data after a DST crosslinking experiment?

A2: In a typical DST crosslinking experiment analyzed by mass spectrometry, you can expect to identify several species:

  • Unmodified Peptides: Peptides from your protein(s) of interest that have not reacted with the DST crosslinker.

  • Crosslinked Peptides (Type 2): Two different peptide chains covalently linked by the DST reagent. These are the desired products that provide information about protein-protein interactions or protein conformation.

  • Loop-linked Peptides (Type 1): A single peptide chain where two residues are linked by the DST reagent.

  • Monolinked Peptides (Type 0): A peptide where only one end of the DST crosslinker has reacted with a primary amine, and the other end has been hydrolyzed.[4][5] These are common byproducts of the crosslinking reaction.

Q3: What is the mass of DST and what are the mass modifications I should look for in my data?

A3: The molecular weight of DST is 344.23 g/mol .[1][2][3] When searching your mass spectrometry data, you should look for the following mass modifications:

  • Crosslink (linking two peptides): The mass of the DST crosslinker minus two NHS groups (as they are leaving groups during the reaction), which is 114.031 Da, will be added to the sum of the masses of the two peptides.

  • Hydrolyzed DST Monolink: When one end of DST reacts with a primary amine and the other end is hydrolyzed, the resulting mass addition to the peptide is 132.042 Da. This is calculated from the DST linker (114.031 Da) plus the addition of a water molecule (18.011 Da).

  • Intact DST Monolink: In some cases, a monolink can be formed where the second NHS ester remains intact. This would result in a mass addition of 229.053 Da (the mass of DST minus one NHS group). However, due to the high reactivity of NHS esters in aqueous solutions, the hydrolyzed form is more common.

Troubleshooting Guides

Below are common issues encountered during DST crosslinking experiments and steps to resolve them.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no crosslinking observed 1. Inactive crosslinker: DST is moisture-sensitive and can hydrolyze over time. 2. Suboptimal reaction buffer: The pH of the reaction buffer is critical for efficient crosslinking. The optimal pH range for NHS ester reactions is 7.0-8.5. 3. Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the crosslinker. 4. Insufficient crosslinker concentration: The molar excess of DST to protein may be too low. 5. Low protein concentration: At low protein concentrations, the hydrolysis of the crosslinker can be a significant competing reaction.1. Use fresh or properly stored DST: Store DST desiccated at 4°C. Prepare stock solutions in a dry organic solvent like DMSO or DMF immediately before use.[3] 2. Optimize buffer conditions: Use a non-amine-containing buffer such as HEPES or phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. 3. Use a compatible buffer: Switch to a buffer that does not contain primary amines. 4. Optimize crosslinker concentration: Perform a titration experiment with varying molar excesses of DST (e.g., 25-fold, 50-fold, 100-fold) to find the optimal concentration for your protein system. 5. Increase protein concentration: If possible, increase the concentration of your protein(s) to favor the crosslinking reaction over hydrolysis.
High abundance of monolinked peptides and low abundance of crosslinked peptides 1. Suboptimal protein-to-crosslinker ratio: A very high molar excess of DST can lead to the modification of all available primary amines with a single reactive arm of the crosslinker before a second reaction can occur. 2. Steric hindrance: The distance between reactive primary amines on the protein(s) may be too large for the DST spacer arm to bridge. The spacer arm length of DST is 6.4 Å.[4] 3. Short reaction time: The incubation time may not be sufficient for the second reactive group of the crosslinker to find a suitable partner.1. Optimize the protein-to-crosslinker ratio: Perform a titration to find the optimal molar excess of DST. 2. Consider a longer crosslinker: If steric hindrance is suspected, consider using a crosslinker with a longer spacer arm. 3. Increase reaction time: Extend the incubation time to allow for more efficient crosslinking. Typical reaction times range from 30 minutes to 2 hours.
Presence of unexpected high molecular weight species (polymers/aggregates) 1. Excessive crosslinking: Too high a concentration of DST or too long a reaction time can lead to extensive intermolecular crosslinking and protein aggregation. 2. Protein instability: The protein may be prone to aggregation under the experimental conditions.1. Reduce crosslinker concentration and/or reaction time: Optimize these parameters to control the extent of crosslinking. 2. Optimize buffer conditions: Ensure the buffer composition (e.g., salt concentration, pH) is optimal for protein stability. 3. Analyze by SDS-PAGE: Use SDS-PAGE to monitor the extent of crosslinking and aggregation. The appearance of high molecular weight bands that do not enter the gel is indicative of aggregation.
Difficulty in identifying crosslinked peptides in mass spectrometry data 1. Low abundance of crosslinked peptides: Crosslinked peptides are often present in much lower abundance than unmodified peptides. 2. Complex fragmentation spectra: The fragmentation of two peptide chains linked together results in complex MS/MS spectra that can be challenging for search algorithms to interpret. 3. Incorrect search parameters: The mass modifications for the crosslinker and its byproducts may not be correctly specified in the database search.1. Enrich for crosslinked peptides: Consider using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, more highly charged crosslinked peptides. 2. Use specialized search software: Employ software specifically designed for the analysis of crosslinking data (e.g., pLink, MeroX, XlinkX). These programs have algorithms tailored for identifying crosslinked peptides. 3. Verify search parameters: Double-check that the mass modifications for DST crosslinks (114.031 Da) and hydrolyzed monolinks (132.042 Da) are correctly entered as variable modifications on lysine and the protein N-terminus.

Summary of DST-related Mass Modifications

Modification TypeDescriptionMass Addition (Da)
Crosslink Covalent bond between two primary amines via the DST linker.114.031
Hydrolyzed Monolink One end of DST is attached to a primary amine, the other is hydrolyzed.132.042
Intact Monolink One end of DST is attached to a primary amine, the other NHS ester is intact.229.053
Hydrolyzed DST Both NHS esters of DST are hydrolyzed.132.042 (as a free molecule)

Experimental Protocol: DST Crosslinking for Mass Spectrometry Analysis

This protocol provides a general workflow for DST crosslinking of purified proteins. Optimization of specific parameters may be required for your system.

1. Reagent Preparation:

  • Crosslinking Buffer: Prepare a non-amine-containing buffer, such as 20 mM HEPES, pH 7.5, with 150 mM NaCl.

  • DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO to a final concentration of 25 mM.

  • Quenching Solution: Prepare a 1 M Tris-HCl, pH 8.0 solution to quench the crosslinking reaction.

2. Crosslinking Reaction:

  • Prepare your protein sample in the crosslinking buffer at a suitable concentration (e.g., 1 mg/mL).

  • Add the DST stock solution to the protein sample to achieve the desired molar excess (e.g., 50-fold molar excess of DST over protein).

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM Tris-HCl and incubate for 15 minutes at room temperature.

3. Sample Preparation for Mass Spectrometry:

  • Denaturation and Reduction: Denature the crosslinked protein sample in 8 M urea. Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a suitable gradient.

4. Data Analysis:

  • Use a specialized crosslinking search software to analyze the raw mass spectrometry data.

  • Specify the following variable modifications in your search parameters:

    • Carbamidomethylation of cysteine (+57.021 Da) as a fixed modification.

    • Oxidation of methionine (+15.995 Da) as a variable modification.

    • DST crosslink on lysine and N-terminus (+114.031 Da).

    • DST hydrolyzed monolink on lysine and N-terminus (+132.042 Da).

  • Set appropriate tolerances for precursor and fragment ion masses.

  • Filter the identified crosslinks based on a false discovery rate (FDR) of less than 1%.

Visualizing Experimental Workflows and Logic

DST_Crosslinking_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_ms_prep MS Sample Preparation cluster_analysis Data Analysis Protein_Sample Protein Sample in Crosslinking Buffer Mix Mix & Incubate (RT, 30-60 min) Protein_Sample->Mix DST_Stock DST Stock (in DMSO) DST_Stock->Mix Quench Quench Reaction (Tris Buffer) Mix->Quench Denature_Reduce Denature & Reduce (Urea, DTT) Quench->Denature_Reduce Alkylate Alkylate (IAA) Denature_Reduce->Alkylate Digest Digest (Trypsin) Alkylate->Digest Desalt Desalt (C18) Digest->Desalt LC_MSMS LC-MS/MS Analysis Desalt->LC_MSMS Data_Search Database Search (Crosslinking Software) LC_MSMS->Data_Search Results Identified Crosslinks Data_Search->Results

Caption: Experimental workflow for DST crosslinking and mass spectrometry analysis.

Artifact_Identification_Logic cluster_data MS Data cluster_interpretation Interpretation cluster_outcomes Identification Precursor_Ion Precursor Ion Detected Is_Modified Is peptide modified? Precursor_Ion->Is_Modified Is_Crosslink Is it a crosslink? Is_Modified->Is_Crosslink Yes Unmodified Unmodified Peptide Is_Modified->Unmodified No Monolink Monolinked Peptide (Artifact) Is_Crosslink->Monolink No (Mass = 132.042 Da) Crosslink Crosslinked Peptide (Desired Product) Is_Crosslink->Crosslink Yes (Mass = 114.031 Da, links two peptides) Looplink Loop-linked Peptide Is_Crosslink->Looplink Yes (Mass = 114.031 Da, links one peptide)

Caption: Logic for identifying and interpreting species in DST crosslinking data.

References

How to avoid protein aggregation during Disuccinimidyl tartrate crosslinking.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation during Disuccinimidyl tartrate (DST) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DST) and how does it work?

A1: this compound (DST) is a homobifunctional crosslinking reagent. This means it has two identical reactive groups, N-hydroxysuccinimide (NHS) esters, at either end of a spacer arm.[1][2] These NHS esters react with primary amines (–NH₂) found on lysine residues and the N-terminus of proteins, forming stable amide bonds.[3] This reaction covalently links proteins that are in close proximity. DST is particularly useful because it contains a central diol in its spacer arm that can be cleaved with sodium meta-periodate, allowing for the separation of crosslinked proteins for analysis.[2][3][4]

Q2: What are the primary causes of protein aggregation during DST crosslinking?

A2: Protein aggregation during DST crosslinking can be caused by several factors:

  • Over-crosslinking: An excessive molar ratio of DST to protein can lead to extensive, uncontrolled crosslinking, resulting in the formation of large, insoluble aggregates.[5][6]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can negatively impact protein stability and promote aggregation.[5]

  • Poor Reagent Solubility: DST is not readily soluble in aqueous solutions and is typically dissolved in an organic solvent like DMSO or DMF.[7] If not properly mixed, the crosslinker can precipitate, leading to uneven crosslinking and protein aggregation.

  • Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the modifications introduced by crosslinking can further destabilize them.

Q3: How can I minimize protein aggregation when preparing my DST solution?

A3: To minimize aggregation related to reagent preparation, follow these steps:

  • Allow the DST vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS esters.

  • Dissolve the DST in a dry, high-quality organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7]

  • Add the DST solution dropwise to your protein solution while gently vortexing or stirring. This ensures rapid and even distribution of the crosslinker and prevents localized high concentrations that can lead to precipitation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during DST crosslinking experiments.

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon adding DST. 1. High local concentration of DST. 2. The organic solvent is causing the protein to precipitate.1. Add the DST solution dropwise while gently vortexing. 2. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v).
Significant aggregation is observed after the reaction. 1. The DST:protein molar ratio is too high. 2. The incubation time is too long. 3. The reaction temperature is too high. 4. The buffer pH is not optimal.1. Perform a titration experiment to determine the optimal DST:protein molar ratio. Start with a lower ratio (e.g., 10:1) and gradually increase it. 2. Reduce the incubation time. Typical incubation times are 30-60 minutes at room temperature or 2 hours at 4°C.[6] 3. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and hydrolysis. 4. Optimize the buffer pH. A pH range of 7.0-8.5 is generally recommended for NHS-ester crosslinking.
Low crosslinking efficiency and no aggregation. 1. The DST:protein molar ratio is too low. 2. The buffer contains primary amines (e.g., Tris, glycine). 3. The DST has hydrolyzed. 4. The protein concentration is too low.1. Increase the DST:protein molar ratio. 2. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES. 3. Prepare fresh DST solution immediately before each use. 4. Increase the protein concentration to favor intermolecular crosslinking.
Inconsistent results between experiments. 1. Inconsistent reagent preparation. 2. Variations in incubation time or temperature.1. Always prepare fresh DST solution and add it to the reaction in a standardized manner. 2. Carefully control the incubation time and temperature for all experiments.

Experimental Protocols and Methodologies

General Protocol for DST Crosslinking to Minimize Aggregation

This protocol provides a starting point for optimizing your DST crosslinking experiment.

1. Reagent Preparation:

  • Protein Sample: Prepare your purified protein in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should ideally be in the range of 1-5 mg/mL.

  • DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a concentration of 25 mM.

  • Quenching Solution: Prepare a 1 M Tris-HCl or 1 M glycine solution at pH 7.5.

2. Crosslinking Reaction:

  • Calculate the volume of the DST stock solution needed to achieve the desired molar excess over your protein. It is recommended to start with a 20-fold molar excess.

  • While gently vortexing your protein solution, add the calculated volume of the DST stock solution dropwise.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

3. Quenching the Reaction:

  • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.[8]

  • Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.

4. Analysis of Crosslinking and Aggregation:

  • Analyze the crosslinked sample using SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

  • Assess the extent of aggregation using techniques such as Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Dynamic Light Scattering (DLS), or by quantifying the amount of soluble protein remaining after centrifugation.

Quantification of Soluble Protein using Bradford Assay

This method can be used to estimate the amount of protein that has aggregated and precipitated out of solution.

  • After the quenching step, centrifuge the reaction mixture at a high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet any insoluble aggregates.

  • Carefully collect the supernatant containing the soluble protein.

  • Measure the protein concentration in the supernatant using a Bradford assay.[2][6][9][10][11]

  • Compare this concentration to the initial protein concentration to determine the percentage of soluble protein remaining.

Data Presentation

The following tables summarize key experimental parameters and their impact on protein aggregation during NHS-ester crosslinking, which is applicable to DST.

Table 1: Effect of DST:Protein Molar Ratio on Crosslinking and Aggregation

DST:Protein Molar RatioExpected Crosslinking EfficiencyPotential for AggregationRecommendation
5:1 - 20:1Low to ModerateLowGood starting range for optimization.
20:1 - 100:1Moderate to HighModerateOften optimal, but requires careful monitoring of aggregation.
>100:1HighHigh to Very HighNot recommended unless extensive crosslinking is desired and aggregation is not a concern.

Table 2: Influence of Reaction pH on NHS-Ester Crosslinking

pHNHS-Ester Reactivity with AminesNHS-Ester Hydrolysis RatePotential for AggregationRecommendation
6.0 - 7.0SlowerSlowerProtein-dependent; some proteins may be less stable at lower pH.Can be used to slow down the reaction for better control.
7.0 - 8.0FasterModerateGenerally a good balance for many proteins.Optimal starting range for most applications.
8.0 - 9.0FastestFastIncreased risk of over-crosslinking and aggregation.Use with caution and shorter incubation times.

Table 3: Impact of Temperature and Incubation Time on Crosslinking

TemperatureIncubation TimeReaction RatePotential for AggregationRecommendation
4°C2 - 4 hoursSlowerLowerIdeal for sensitive proteins or when a slower, more controlled reaction is desired.
Room Temp (20-25°C)30 - 60 minutesFasterModerateA common starting point for many crosslinking experiments.
37°C15 - 30 minutesVery FastHigherGenerally not recommended due to the increased risk of protein denaturation and aggregation.

Visualizations

DST_Crosslinking_Workflow DST Crosslinking Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quench 3. Quenching cluster_analysis 4. Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.0-8.5) add_dst Add DST to Protein (Dropwise with Mixing) prep_protein->add_dst prep_dst Prepare Fresh DST Stock Solution (in DMSO/DMF) prep_dst->add_dst incubate Incubate (e.g., 30 min at RT or 2h at 4°C) add_dst->incubate quench Add Quenching Buffer (Tris or Glycine) incubate->quench analysis Analyze Crosslinking and Aggregation (SDS-PAGE, SEC-MALS, DLS) quench->analysis

A flowchart of the experimental workflow for DST crosslinking.

Troubleshooting_Logic Troubleshooting Logic for Protein Aggregation cluster_solutions Troubleshooting Logic for Protein Aggregation start Protein Aggregation Observed? solution1 Decrease DST:Protein Molar Ratio start->solution1 Yes no_aggregation No Aggregation: Proceed with Analysis start->no_aggregation No solution2 Lower Reaction Temperature to 4°C solution1->solution2 solution3 Shorten Incubation Time solution2->solution3 solution4 Optimize Buffer pH (7.0-8.0) solution3->solution4 solution5 Ensure Proper Mixing (Dropwise Addition) solution4->solution5

A decision tree for troubleshooting protein aggregation during DST crosslinking.

References

Validation & Comparative

Validating Disuccinimidyl Tartrate (DST) Crosslinking by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disuccinimidyl tartrate (DST) with other common crosslinking agents for validating protein-protein interactions using Western blot analysis. We offer detailed experimental protocols, comparative data, and visual workflows to assist researchers in obtaining reliable and reproducible results.

Introduction to Protein Crosslinking and Western Blot Validation

Chemical crosslinking is a powerful technique used to stabilize protein-protein interactions, allowing for their capture and subsequent analysis. This compound (DST) is a homobifunctional, primary amine-reactive crosslinker. Its N-hydroxysuccinimide (NHS) esters at both ends react with primary amines (like the side chain of lysine residues) to form stable amide bonds. A key feature of DST is its tartrate spacer arm, which contains a cis-diol that can be cleaved by sodium meta-periodate. This cleavability is advantageous for certain downstream applications, though it can present challenges.

Western blotting is a standard method to validate crosslinking results. When proteins are successfully crosslinked, they form higher molecular weight complexes. This size increase can be visualized as a shift in band migration on an SDS-PAGE gel compared to the non-crosslinked proteins.

Comparison of Common Crosslinkers for Western Blot Analysis

Choosing the right crosslinker is critical for successful protein interaction studies. Here, we compare DST with two other widely used crosslinkers: Dithiobis(succinimidyl propionate) (DSP) and Formaldehyde.

FeatureThis compound (DST)Dithiobis(succinimidyl propionate) (DSP)Formaldehyde
Reactivity Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines, amides, and other nucleophiles
Spacer Arm Length 6.4 Å[1]12.0 Å2.3 - 2.7 Å
Cleavability Yes, by sodium meta-periodate (cleaves cis-diols)[2][3]Yes, by reducing agents (e.g., DTT, β-mercaptoethanol)[4]Reversible by heat and high salt concentrations
Cell Permeability PermeablePermeablePermeable
Advantages for WB Cleavage allows for separation of crosslinked partners, potentially aiding in identification.Cleavage is compatible with standard reducing SDS-PAGE sample buffers.[4]Efficiently captures transient interactions in vivo.
Disadvantages for WB Cleavage with sodium meta-periodate can lead to side reactions that may interfere with protein extraction and subsequent analysis.[2] Reported to have lower protein recovery compared to DSP after cleavage.[2]Can form extensive crosslinks, leading to large, insoluble aggregates that are difficult to analyze by SDS-PAGE. Reversal can be incomplete.

Experimental Protocols

I. DST Crosslinking of Proteins in Cell Culture

This protocol provides a general framework for in vivo crosslinking using DST. Optimization of DST concentration and incubation time is recommended for each experimental system.

Materials:

  • Cells grown to desired confluency

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • DST Preparation: Immediately before use, prepare a 100 mM stock solution of DST in anhydrous DMSO.

  • Crosslinking Reaction: Add ice-cold PBS to the cells. Add the DST stock solution to the PBS to achieve the desired final concentration (typically 0.5-2 mM). Gently swirl the plate to mix and incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature with gentle agitation.

  • Cell Lysis: Aspirate the quenching solution and wash the cells once with ice-cold PBS. Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

II. Western Blot Analysis of DST-Crosslinked Proteins

A. Sample Preparation without Cleavage:

  • To an aliquot of the protein lysate, add 4X non-reducing SDS-PAGE sample buffer.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Proceed with SDS-PAGE and Western blot analysis. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the protein complex.

B. Sample Preparation with Cleavage:

  • Cleavage Solution: Prepare a fresh solution of 15-30 mM sodium meta-periodate in a suitable buffer (e.g., PBS).

  • Cleavage Reaction: To an aliquot of the protein lysate, add an equal volume of the cleavage solution. Incubate for 10-30 minutes at room temperature in the dark.

  • Quenching of Cleavage: Quench the periodate by adding glycerol to a final concentration of 10-20 mM.

  • SDS-PAGE Sample Preparation: Add 4X reducing SDS-PAGE sample buffer (containing DTT or β-mercaptoethanol).

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Proceed with SDS-PAGE and Western blot analysis. Successful cleavage should result in the disappearance of the high molecular weight crosslinked band and the reappearance of the monomeric protein band.

Data Presentation and Interpretation

Quantitative analysis of Western blots can be performed using densitometry. The intensity of the bands corresponding to the monomeric and crosslinked species can be measured to estimate the crosslinking efficiency.

Table 1: Hypothetical Quantitative Comparison of Crosslinking Efficiency

CrosslinkerMonomer Band Intensity (Arbitrary Units)Dimer Band Intensity (Arbitrary Units)Crosslinking Efficiency (%)
Control (No Crosslinker) 100000
DST (1 mM) 60040040
DSP (1 mM) 50050050
Formaldehyde (1%) 300700 (smear)~70

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific proteins and experimental conditions.

Mandatory Visualizations

DST_Crosslinking_Workflow cluster_in_vivo In Vivo Crosslinking cluster_western_blot Western Blot Analysis Cells in Culture Cells in Culture Wash with PBS Wash with PBS Cells in Culture->Wash with PBS Add DST Add DST Wash with PBS->Add DST Quench Reaction Quench Reaction Add DST->Quench Reaction Cell Lysis Cell Lysis Quench Reaction->Cell Lysis Clarify Lysate Clarify Lysate Cell Lysis->Clarify Lysate Protein Assay Protein Assay Clarify Lysate->Protein Assay SDS-PAGE SDS-PAGE Protein Assay->SDS-PAGE Load Sample Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for DST crosslinking and Western blot analysis.

DST_Reaction_Mechanism cluster_reaction DST Crosslinking Reaction cluster_cleavage Cleavage of DST Protein1 Protein 1 (with -NH2 group) Crosslinked_Complex Crosslinked Protein Complex Protein1->Crosslinked_Complex Protein2 Protein 2 (with -NH2 group) Protein2->Crosslinked_Complex DST DST (this compound) DST->Crosslinked_Complex Crosslinked_Complex_Cleavage Crosslinked Protein Complex Cleaved_Proteins Cleaved Proteins Crosslinked_Complex_Cleavage->Cleaved_Proteins Periodate Sodium meta-Periodate Periodate->Cleaved_Proteins

Caption: DST reaction with primary amines and subsequent cleavage.

References

A Guide to Negative and Positive Control Experiments for Disuccinimidyl Tartrate (DST) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Disuccinimidyl tartrate (DST) for protein crosslinking, the implementation of rigorous negative and positive controls is paramount for the generation of reliable and interpretable data. This guide provides a comprehensive overview of appropriate control experiments, detailed protocols, and a comparative analysis of DST with common alternatives.

This compound (DST) is a homobifunctional, amine-reactive crosslinking agent that covalently links primary amines (e.g., lysine residues and N-termini) on proteins that are in close proximity. With a spacer arm length of 6.4 Å, DST is a valuable tool for probing protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The tartrate group in the spacer arm contains a cis-diol that allows for the cleavage of the crosslink with sodium periodate, providing an additional layer of experimental flexibility.

The Critical Role of Controls in Crosslinking Experiments

Due to the reactive nature of chemical crosslinkers, the potential for non-specific or random crosslinking events is a significant concern. Negative and positive controls are therefore essential to validate the specificity of the observed crosslinked products and to ensure the efficacy of the crosslinking workflow.

  • Negative Controls are designed to identify and account for non-specific crosslinking that may arise from factors such as high protein concentrations or random collisions.

  • Positive Controls serve to confirm that the crosslinking reaction is working as expected and can effectively capture known protein interactions.

Comparison of DST with Alternative Amine-Reactive Crosslinkers

DST is one of several N-hydroxysuccinimide (NHS) ester-based crosslinkers available to researchers. The choice of crosslinker can significantly impact the outcome of an experiment, and a comparison with alternatives is crucial for optimal experimental design.

FeatureThis compound (DST)Disuccinimidyl suberate (DSS)Disuccinimidyl glutarate (DSG)
Spacer Arm Length 6.4 Å11.4 Å7.7 Å
Cleavability Yes (Periodate)NoNo
Reactivity Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solvents (e.g., DMSO, DMF)
Performance Ideal for capturing close-proximity interactions and for applications requiring subsequent cleavage of the crosslink.A versatile crosslinker for a broader range of interaction distances.Suitable for intermediate-distance crosslinking.

Experimental Protocols

Positive Control Experiment: Crosslinking of Ubiquitin

Ubiquitin is a small, stable protein with a well-defined structure (PDB ID: 1UBQ), making it an excellent positive control for crosslinking experiments.[1][2] The Cα-Cα distances between its seven lysine residues are known, allowing for the prediction of potential crosslinks with DST.

Objective: To demonstrate the ability of DST to form intramolecular crosslinks between lysine residues within a known distance range.

Materials:

  • Purified Ubiquitin (e.g., human, bovine)

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE analysis reagents

Protocol:

  • Prepare Ubiquitin Solution: Dissolve ubiquitin in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO to a concentration of 25 mM.

  • Crosslinking Reaction: Add the DST stock solution to the ubiquitin solution to achieve a final DST concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will show a band corresponding to intramolecularly crosslinked ubiquitin, which may exhibit a slightly altered mobility compared to the non-crosslinked protein.

Expected Outcome: Based on the 6.4 Å spacer arm of DST, potential intramolecular crosslinks in ubiquitin (PDB: 1UBQ) could form between lysine pairs with Cα-Cα distances within an appropriate range (typically up to ~15-20 Å to account for lysine side-chain flexibility). For example, the K6-K11 pair has a Cα-Cα distance of approximately 8.2 Å, making it a potential target for DST crosslinking. The appearance of a higher molecular weight band or a shift in the monomer band on an SDS-PAGE gel would indicate successful crosslinking.

Negative Control Experiments

Objective: To ensure that the observed crosslinks are specific and not due to random events.

1. No Crosslinker Control:

  • Protocol: Follow the positive control protocol exactly, but substitute the DST stock solution with an equal volume of pure DMSO.

  • Expected Outcome: No crosslinked products should be observed on the SDS-PAGE gel. The protein should run at its expected monomeric molecular weight.

2. Quenched Crosslinker Control:

  • Protocol:

    • Prepare the DST stock solution as described in the positive control protocol.

    • In a separate tube, add the DST stock solution to the Quenching Buffer to a final DST concentration of 1 mM. Incubate for 15 minutes at room temperature to quench the reactive NHS esters.

    • Add this pre-quenched DST solution to the ubiquitin solution.

    • Incubate and analyze as described in the positive control protocol.

  • Expected Outcome: No significant crosslinking should be observed, as the reactive groups of DST have been inactivated prior to incubation with the protein.

3. Single Protein Control (for Protein-Protein Interaction Studies):

  • Protocol: If investigating the interaction between Protein A and Protein B, perform a crosslinking reaction with each protein individually.

  • Expected Outcome: This control helps to distinguish between intramolecular crosslinking within each protein and the desired intermolecular crosslinking between Protein A and Protein B.

Visualizing Experimental Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Protein Solution Prepare Protein Solution Initiate Crosslinking Initiate Crosslinking Prepare Protein Solution->Initiate Crosslinking Prepare DST Stock Prepare DST Stock Prepare DST Stock->Initiate Crosslinking Incubate Incubate Initiate Crosslinking->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction SDS-PAGE Analysis SDS-PAGE Analysis Quench Reaction->SDS-PAGE Analysis

G Start Start Positive Control Experiment Positive Control Experiment Start->Positive Control Experiment Negative Control Experiment Negative Control Experiment Start->Negative Control Experiment Is Crosslinked Product Observed? Is Crosslinked Product Observed? Positive Control: Crosslinking Successful Positive Control: Crosslinking Successful Is Crosslinked Product Observed?->Positive Control: Crosslinking Successful Yes Troubleshoot Reaction Conditions Troubleshoot Reaction Conditions Is Crosslinked Product Observed?->Troubleshoot Reaction Conditions No Negative Control: No Non-Specific Crosslinking Negative Control: No Non-Specific Crosslinking Investigate Source of Non-Specific Binding Investigate Source of Non-Specific Binding Positive Control Experiment->Is Crosslinked Product Observed? Analyze Is Crosslinked Product Observed? Is Crosslinked Product Observed? Negative Control Experiment->Is Crosslinked Product Observed? Analyze Is Crosslinked Product Observed? ->Negative Control: No Non-Specific Crosslinking No Is Crosslinked Product Observed? ->Investigate Source of Non-Specific Binding Yes

References

Disuccinimidyl tartrate (DST) vs. Disuccinimidyl suberate (DSS) for protein interaction studies.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein-protein interactions, the choice of a chemical cross-linker is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used amine-reactive cross-linkers: Disuccinimidyl tartrate (DST) and Disuccinimidyl suberate (DSS). By examining their chemical properties, performance in experimental settings, and providing detailed protocols, this document aims to equip researchers with the knowledge to select the optimal tool for their specific protein interaction studies.

At the heart of understanding cellular function lies the intricate network of protein-protein interactions. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing valuable insights into protein complex topology and function. The selection of the cross-linking reagent is paramount, with the spacer arm length and cleavability being key determinants of the structural information that can be obtained.

DST and DSS are both homobifunctional N-hydroxysuccinimide (NHS) ester cross-linkers that react with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins. However, they possess distinct characteristics that make them suitable for different applications.

Key Distinctions: A Tale of Two Spacers

The fundamental difference between DST and DSS lies in their spacer arm length and cleavability. DSS possesses a longer, non-cleavable spacer arm, while DST has a shorter, periodate-cleavable spacer. This seemingly small variation has profound implications for the type of structural information that can be gleaned from a cross-linking experiment.

FeatureThis compound (DST)Disuccinimidyl suberate (DSS)
Spacer Arm Length 6.4 Å11.4 Å
Cleavability Yes, by sodium periodate oxidation of the diol group.[1]No
Reactivity Reacts with primary amines (e.g., lysine, N-terminus)Reacts with primary amines (e.g., lysine, N-terminus)
Solubility Water-insoluble (requires organic solvent like DMSO or DMF for stock solution)Water-insoluble (requires organic solvent like DMSO or DMF for stock solution)
Key Advantage Cleavability allows for easier identification of cross-linked peptides in complex mixtures and can help distinguish between intra- and inter-molecular cross-links. Shorter spacer provides higher resolution distance constraints.Longer spacer arm can capture interactions between more distant residues. Being non-cleavable can simplify the initial analysis of cross-linked products on SDS-PAGE.
Potential Drawback The cleavage process can introduce side reactions, potentially complicating data analysis.[2] Shorter length may not capture all relevant interactions.The complexity of identifying non-cleavable cross-linked peptides in mass spectrometry data can be challenging.

Performance in Practice: Insights from Experimental Data

A direct comparison of DST and DSS in a study on the protein ubiquitin revealed the impact of their differing spacer arm lengths. Using tandem mass spectrometry, researchers found that with the longer cross-linker, DSS, cross-links were identified between the amino terminus and Lysine 6, between Lysine 6 and Lysine 11, and between Lysine 63 and Lysine 48. However, when using the shorter cross-linker, DST, only the cross-links between the amino terminus and Lysine 6, and between Lysine 6 and Lysine 11 were observed. This demonstrates that the shorter spacer arm of DST provides more stringent, higher-resolution distance constraints.

Another study highlighted a potential pitfall of DST. While the cleavage of DST with sodium metaperiodate was effective, it resulted in side reactions that hindered effective protein extraction and interfered with protein identification.[2][3] This underscores the importance of careful optimization of the cleavage step when using DST.

Visualizing the Chemistry and Workflow

To better understand the application of these cross-linkers, the following diagrams illustrate their chemical structures and a typical experimental workflow.

General Experimental Workflow for Protein Cross-Linking start Protein Sample Preparation crosslinking Cross-linking Reaction (DST or DSS) start->crosslinking quenching Quenching of Reaction crosslinking->quenching cleavage Cleavage of Cross-linker (for DST only) quenching->cleavage Optional analysis Analysis of Cross-linked Products quenching->analysis cleavage->analysis end Data Interpretation analysis->end

References

A comparison of Disuccinimidyl tartrate (DST) and BS3 crosslinkers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DST and BS3 Crosslinkers for Researchers

In the realm of protein interaction analysis and structural biology, chemical crosslinkers are indispensable tools for capturing transient or weak interactions and stabilizing protein complexes. Among the various classes of crosslinkers, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers, which react with primary amines, are widely utilized. This guide provides a detailed comparison of two such crosslinkers: Disuccinimidyl tartrate (DST) and Bis(sulfosuccinimidyl) suberate (BS3), offering insights into their respective properties and applications to aid researchers in selecting the appropriate reagent for their experimental needs.

Overview of DST and BS3

This compound (DST) and BS3 are both amine-reactive, homobifunctional crosslinkers that covalently link proteins or other molecules containing primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide).[1] Despite their shared reactivity, their distinct chemical structures impart unique characteristics regarding solubility, membrane permeability, spacer arm length, and cleavability, which dictate their suitability for different experimental designs.

Chemical Properties and Reactivity

Both DST and BS3 possess two NHS esters that react with primary amines at a pH range of 7-9 to form stable amide bonds.[1][2] The fundamental difference lies in their solubility. BS3 is a water-soluble version of disuccinimidyl suberate (DSS), featuring sulfonyl groups that confer hydrophilicity.[3] This high water solubility allows for crosslinking reactions in aqueous buffers without the need for organic solvents, which can perturb protein structure.[3] Conversely, DST is less water-soluble and typically requires dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[4]

A crucial distinction for researchers is that BS3 is membrane-impermeable due to its charged nature, making it an ideal choice for crosslinking proteins on the cell surface.[1][5][3][6] In contrast, the lipophilic nature of DST allows it to permeate cell membranes, enabling the crosslinking of intracellular proteins.[1]

Another key differentiator is cleavability. DST contains a central tartrate group with a cis-diol that can be cleaved by sodium periodate.[7][8][9] This feature is advantageous for applications requiring the subsequent separation and identification of crosslinked proteins, such as in mass spectrometry. BS3, on the other hand, is a non-cleavable crosslinker, forming a permanent bond that is ideal for stabilizing protein complexes for long-term analysis.[5][10]

Data Presentation: DST vs. BS3 at a Glance

FeatureThis compound (DST)BS3 (Bis(sulfosuccinimidyl) suberate)
Full Chemical Name This compoundBis(sulfosuccinimidyl) suberate
CAS Number 62069-75-4[7][11]82436-77-9[12]
Molecular Weight 344.23 g/mol [7][9]572.43 g/mol (disodium salt)[12][13]
Spacer Arm Length 6.4 Å[11]11.4 Å[10][12]
Reactive Groups N-hydroxysuccinimide (NHS) estersN-hydroxysulfosuccinimide (sulfo-NHS) esters
Target Groups Primary amines (-NH₂)[8]Primary amines (-NH₂)[1]
Cleavability Yes, by sodium periodate[7][9]No, non-cleavable
Water Solubility Low (requires organic solvent)High (soluble up to ~100 mM in water)[3]
Cell Membrane Permeability PermeableImpermeable[1][5][3][6]

Experimental Protocols

General Considerations for Crosslinking
  • Buffer Selection : Use a non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1] Avoid buffers containing Tris or glycine, as they will compete for reaction with the NHS esters.

  • Reagent Preparation : Both DST and BS3 are moisture-sensitive.[1][12] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[1]

  • Quenching : After the desired incubation time, quench the reaction by adding an amine-containing buffer like Tris or glycine to a final concentration of 25-60 mM.[12] This will consume any unreacted crosslinker.

Protocol for BS3 Crosslinking of Cell Surface Proteins
  • Cell Preparation : Wash cells three times with ice-cold PBS (pH 7.0-8.0) to remove any amine-containing culture media. Resuspend the cells in PBS to a concentration of approximately 25 x 10⁶ cells/mL.[1][2]

  • BS3 Preparation : Immediately before use, prepare a 50 mM solution of BS3 by dissolving 10 mg of BS3 in 350 µL of reaction buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[12]

  • Crosslinking Reaction : Add the BS3 solution to the cell suspension to a final concentration of 0.5 to 5 mM.[12] The optimal concentration should be determined empirically.

  • Incubation : Incubate the reaction for 45 minutes to 1 hour at room temperature or for 2-3 hours on ice.[12][14]

  • Quenching : Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 25-60 mM and incubate for 15 minutes at room temperature.[12][15]

  • Downstream Processing : Pellet the cells by centrifugation and proceed with cell lysis and subsequent analysis (e.g., immunoprecipitation, SDS-PAGE, or mass spectrometry).

Protocol for DST Crosslinking of Intracellular Proteins
  • Protein/Cell Preparation : For purified proteins, ensure they are in an amine-free buffer at the desired concentration. For intracellular crosslinking, harvest and wash cells with PBS as described for the BS3 protocol.

  • DST Preparation : Prepare a 50 mM stock solution of DST by dissolving 10 mg of DST in an appropriate volume of dry DMSO or DMF.[4]

  • Crosslinking Reaction : Add the DST stock solution to the protein sample or cell suspension to achieve the desired final concentration (typically in the 0.5 to 5 mM range). Ensure the final concentration of the organic solvent is low enough to not affect protein structure.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice.

  • Quenching : Quench the reaction with an amine-containing buffer (e.g., Tris or glycine) for 15 minutes at room temperature.

  • Cleavage of Crosslinks (Optional) : a. After quenching and appropriate sample processing (e.g., protein purification or gel electrophoresis), the crosslinks can be cleaved. b. To cleave the tartrate group, incubate the sample with 15 mM sodium meta-periodate in a suitable buffer (e.g., 50 mM sodium acetate, pH 5) for 1 hour at room temperature.[8][16] c. Proceed with downstream analysis, such as running a second dimension gel to separate the previously crosslinked proteins.

Mandatory Visualizations

Chemical Structures and Reaction Pathway

Experimental Workflow for Protein Crosslinking

G cluster_DST DST Specific Step A 1. Sample Preparation (Cells or Purified Protein in Amine-Free Buffer, pH 7-9) B 2. Prepare Fresh Crosslinker (DST in DMSO, BS3 in Buffer) A->B C 3. Add Crosslinker to Sample (Incubate 30-120 min) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Analysis D->E F 5a. Cleavage (Optional) (Sodium Periodate) D->F F->E

Logical Comparison of DST and BS3 Applications

G Start Start: Choose a Crosslinker Q1 Need to crosslink intracellular proteins? Start->Q1 DST Use DST Q1->DST Yes BS3 Use BS3 Q1->BS3 No (Cell Surface) Q2 Need to cleave the crosslink for analysis? Q2->DST Yes Q2->BS3 No (Permanent Link) DST->Q2

Conclusion

The choice between DST and BS3 hinges on the specific goals of the experiment. For researchers aiming to capture interactions on the cell surface with a non-cleavable linker, the water-soluble and membrane-impermeable BS3 is the superior choice. Its longer spacer arm may also be beneficial for capturing more distant interactions. Conversely, when the objective is to investigate intracellular protein interactions, and the ability to reverse the crosslink for subsequent analysis is desired, the membrane-permeable and periodate-cleavable DST is the appropriate reagent. Careful consideration of these properties will enable researchers to effectively utilize these powerful tools for elucidating protein structure and function.

References

A Researcher's Guide to Choosing Between Disuccinimidyl Tartrate (DST) and DSP Cleavable Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, structural biology, and drug development, chemical crosslinkers are invaluable tools for elucidating protein-protein interactions and stabilizing protein complexes. Among the various types of crosslinkers, cleavable crosslinkers offer the significant advantage of allowing the separation of crosslinked proteins for subsequent analysis. This guide provides a detailed comparison of two widely used amine-reactive, cleavable crosslinkers: Disuccinimidyl tartrate (DST) and Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent.

Key Differences at a Glance

Both DST and DSP are homobifunctional crosslinkers, meaning they have two identical reactive groups—N-hydroxysuccinimide (NHS) esters—that target primary amines, such as those on lysine residues and the N-terminus of proteins.[1][2] The fundamental difference between them lies in their spacer arm composition and, consequently, their cleavage mechanism.

FeatureThis compound (DST)Dithiobis(succinimidyl propionate) (DSP)
Reactive Groups Di-N-hydroxysuccinimidyl esterDi-N-hydroxysuccinimidyl ester
Target Primary amines (-NH2)Primary amines (-NH2)
Spacer Arm Length 6.4 Å[3]12.0 Å[4][5]
Cleavable Bond cis-diolDisulfide bond (-S-S-)
Cleavage Agent Sodium meta-periodate (NaIO4)[6][7][8][9]Reducing agents (e.g., DTT, BME, TCEP)[1][7][8]
Molecular Weight 344.23 g/mol [9]404.42 g/mol [4]

Chemical Structures and Cleavage Mechanisms

The distinct chemical structures of DST and DSP dictate their unique cleavage pathways.

  • DST contains a cis-diol in its spacer arm, which can be oxidatively cleaved by sodium meta-periodate.[6][7][8] This cleavage method is specific and does not affect disulfide bonds within proteins, making it a suitable choice when preserving native protein disulfide bridges is critical.[2][9]

  • DSP possesses a disulfide bond in its spacer arm, which is readily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (BME).[1][7][8] This is a common and efficient cleavage method in many protein chemistry workflows.

G cluster_DST This compound (DST) Cleavage cluster_DSP Dithiobis(succinimidyl propionate) (DSP) Cleavage DST_structure DST Structure (cis-diol spacer) Cleavage_DST Cleavage with Sodium meta-periodate (NaIO4) DST_structure->Cleavage_DST Cleaved_DST Cleaved Products (Aldehydes) Cleavage_DST->Cleaved_DST DSP_structure DSP Structure (Disulfide bond spacer) Cleavage_DSP Cleavage with Reducing Agent (e.g., DTT) DSP_structure->Cleavage_DSP Cleaved_DSP Cleaved Products (Thiols) Cleavage_DSP->Cleaved_DSP

Figure 1. Cleavage mechanisms of DST and DSP crosslinkers.

Performance Comparison: Experimental Insights

Recent studies comparing DST and DSP as tissue fixatives for proteomic analysis have provided valuable insights into their performance. While both were effective in preserving tissue morphology, significant differences were observed in protein extraction efficiency and identification.

One study found that cleavage of DSP improved protein recovery from fixed tissue by a factor of 18 and increased the number of identified proteins by approximately 20% compared to formaldehyde-fixed tissue.[8] In contrast, DST fixation, while effective, led to side reactions upon cleavage with sodium meta-periodate that hindered protein extraction and identification.[6][7][8] The authors concluded that DSP's introduction of well-defined protein modifications makes it a more viable alternative to formaldehyde for mass spectrometry-based proteomics.[6][7][8]

Performance MetricThis compound (DST)Dithiobis(succinimidyl propionate) (DSP)
Protein Recovery Lower due to side reactions upon cleavage[6][7]Significantly higher than formaldehyde-fixed tissue[8]
Protein Identification (MS) Interfered by side reactions[6][7]Improved due to well-defined modifications[6][7][8]
Cleavage Specificity Specific to cis-diolsSpecific to disulfide bonds
Side Reactions Observed upon cleavage with sodium meta-periodate[6][7]Generally fewer reported side reactions

Experimental Protocols

Below are generalized protocols for protein crosslinking using DST and DSP. It is crucial to optimize concentrations and reaction times for each specific application.

General Crosslinking Workflow

Figure 2. General workflow for a protein crosslinking experiment.

Protocol for DSP Crosslinking

  • Prepare DSP Stock Solution: Just before use, prepare a 50 mM DSP solution by dissolving 10 mg of DSP in 495 µL of a dry organic solvent like DMSO or DMF.[4]

  • Reaction Buffer: Use a non-amine containing buffer with a pH between 7 and 9, such as 20 mM sodium phosphate with 0.15 M NaCl.[4][5][10]

  • Crosslinking Reaction: Add the DSP stock solution to your protein sample to a final concentration of 0.5 to 5 mM.[4] A 20-fold molar excess of crosslinker to protein is a good starting point.[4] Incubate for 30-45 minutes at room temperature or 2-3 hours on ice.[4]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 25-200 mM Tris, and incubate for 10-15 minutes at room temperature.[4]

  • Cleavage: To cleave the crosslinks, incubate the sample with 10-50 mM DTT for 30 minutes at 37°C or with 5% 2-mercaptoethanol in SDS-PAGE sample buffer for 5 minutes at 100°C.[5]

Protocol for DST Crosslinking

  • Prepare DST Solution: Dissolve DST in a suitable solvent like DMSO.

  • Reaction Buffer: Use a buffer with a pH that maintains the stability of the NHS esters, typically between 7 and 9.

  • Crosslinking Reaction: Add the DST solution to the protein sample. Reaction times are typically around 30 minutes at room temperature.[6]

  • Quenching: Quench the reaction with an amine-containing buffer like Tris.

  • Cleavage: To cleave the crosslinks, add sodium meta-periodate to a final concentration of around 15 mM in a suitable buffer (e.g., 50 mM sodium acetate, pH 5) and incubate for 1 hour at room temperature in the dark.[6]

Choosing the Right Crosslinker: A Decision Guide

The choice between DST and DSP depends heavily on the specific experimental goals and downstream applications.

G Start Start: Need a cleavable amine-reactive crosslinker Q1 Is preserving native protein disulfide bonds critical? Start->Q1 DST Choose DST (Periodate cleavage) Q1->DST Yes Q2 Is high protein recovery and compatibility with MS a priority? Q1->Q2 No DSP Choose DSP (Reductant cleavage) Q2->DST No, and shorter spacer arm is preferred Q2->DSP Yes

Figure 3. Decision guide for selecting between DST and DSP.

Choose DST when:

  • Preserving native protein disulfide bonds is essential. Since DST cleavage does not involve reducing agents, it is the ideal choice when the integrity of intramolecular or intermolecular disulfide bridges in your protein of interest must be maintained.[2][9]

  • A shorter spacer arm is required. With a spacer arm of 6.4 Å, DST is suitable for crosslinking proteins that are in very close proximity.[3]

Choose DSP when:

  • High protein recovery and compatibility with mass spectrometry are critical. Experimental evidence suggests that DSP leads to better protein extraction yields and more reliable protein identification in MS-based proteomics due to its well-defined modifications and fewer side reactions upon cleavage.[6][7][8]

  • A longer spacer arm is needed. The 12.0 Å spacer arm of DSP can bridge more distant primary amines, making it suitable for a broader range of protein complexes.[4][5]

  • Standard reducing agents are preferred for cleavage. The use of DTT or BME for cleavage is a well-established and robust method in most biochemistry labs.

References

Navigating the Maze of Disuccinimidyl Tartrate Crosslinking Data: A Guide to Software and Bioinformatics Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and their interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique. Disuccinimidyl tartrate (DST), a non-cleavable crosslinker, provides valuable distance constraints for understanding protein architecture. However, the complexity of the resulting data necessitates specialized bioinformatics tools for accurate analysis. This guide offers an objective comparison of currently available software, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

This guide provides a detailed comparison of prominent software tools for analyzing DST and other non-cleavable crosslinking data, including pLink 2, MeroX, StavroX, XiSEARCH, OpenPepXL, XlinkX, and MaxLynx. We delve into their performance metrics, algorithmic approaches, and usability, complemented by a detailed experimental protocol for a typical DST crosslinking experiment.

Performance Comparison of XL-MS Software

The selection of a suitable software tool is critical for maximizing the information gleaned from a DST crosslinking experiment. To facilitate this choice, the following tables summarize quantitative performance data from various benchmarking studies. It is important to note that performance can vary depending on the dataset, acquisition parameters, and search settings. The data presented here is aggregated from studies using non-cleavable crosslinkers chemically similar to DST, such as DSS and BS3.

SoftwareNumber of Cross-linked Spectrum Matches (CSMs) IdentifiedNumber of Unique Cross-Links IdentifiedProcessing TimeKey Algorithmic Approach
pLink 2 HighHighModerateTwo-stage open search strategy with fragment indexing.[1]
MeroX Moderate to HighModerate to HighFastOffers a "quadratic mode" for exhaustive search of non-cleavable cross-links.[2][3]
StavroX ModerateModerateModerateEmploys a scoring algorithm based on the probability of ion occurrence and signal intensity.[4]
XiSEARCH HighHighModerate to SlowUtilizes a sophisticated scoring function considering fragment mass error, intensity explained, and number of fragments.
OpenPepXL HighHighModerateSearches the full theoretical search space without heuristics for increased sensitivity.[5][6][7]
XlinkX Moderate to HighModerate to HighFast (for smaller databases)For non-cleavable linkers, it can use sequence tags and immonium ions for faster searching.[8][9][10]
MaxLynx HighHighModerateImplements a di-peptide Andromeda score for efficient and sensitive identification of non-cleavable cross-links.[11][12][13][14][15]

Table 1: Quantitative Performance Comparison of XL-MS Software. Data is synthesized from multiple benchmark studies. "High", "Moderate", and "Low" are relative assessments based on reported performance in these studies.

Experimental Protocol: In-Solution DST Crosslinking for Mass Spectrometry

This protocol outlines a general procedure for crosslinking a purified protein or protein complex in solution using DST, followed by preparation for mass spectrometry analysis. Optimization of reaction conditions, particularly the protein-to-crosslinker ratio and incubation time, is crucial for each specific system.

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate)

  • Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylation agent (e.g., 55 mM Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at an appropriate concentration (typically 0.1-2 mg/mL).

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of DST in anhydrous DMSO (e.g., 25 mM).

    • Add the DST stock solution to the protein sample to achieve a final concentration typically ranging from 0.5 to 2 mM. The optimal molar excess of crosslinker over protein needs to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching:

    • Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.

  • Sample Preparation for Digestion:

    • Denature the cross-linked protein sample by adding denaturation buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C for 60 minutes.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30-45 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Clean-up:

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the tryptic activity.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an appropriate gradient and fragmentation method.

Visualizing the Workflow and Software Logic

To better understand the experimental and computational processes, the following diagrams, generated using the DOT language, illustrate the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Analysis protein_sample Purified Protein Sample dst_addition Add DST Crosslinker protein_sample->dst_addition incubation Incubation dst_addition->incubation quenching Quench Reaction incubation->quenching denaturation Denaturation quenching->denaturation reduction Reduction denaturation->reduction alkylation Alkylation reduction->alkylation trypsin_digestion Trypsin Digestion alkylation->trypsin_digestion spe Solid-Phase Extraction (SPE) trypsin_digestion->spe lcmsms LC-MS/MS Analysis spe->lcmsms data_analysis Bioinformatics Data Analysis lcmsms->data_analysis

DST Crosslinking Experimental Workflow

data_analysis_pipeline cluster_input Input Data cluster_processing Data Processing cluster_output Output raw_data Raw MS Data (.raw, .mzML) peak_picking Peak Picking & Centroiding raw_data->peak_picking fasta Protein Sequence Database (.fasta) database_search Database Search for Cross-linked Peptides fasta->database_search peak_picking->database_search scoring Scoring of Peptide-Spectrum Matches (PSMs) database_search->scoring fdr False Discovery Rate (FDR) Estimation scoring->fdr crosslink_list List of Identified Cross-links fdr->crosslink_list visualization Visualization (2D/3D) crosslink_list->visualization

General XL-MS Data Analysis Pipeline

software_logic OpenPepXL OpenPepXL (Full Search Space) MeroX_quad MeroX (Quadratic Mode) pLink2 pLink 2 (Fragment Indexing) XlinkX_fast XlinkX (Sequence Tags/Immonium Ions) MaxLynx MaxLynx (Di-peptide Andromeda Score) XiSEARCH XiSEARCH (Multi-component Score) StavroX StavroX (Probabilistic Scoring)

Logical Relationships of Software Algorithms

In-Depth Look at Software Features and Algorithms

A deeper understanding of the underlying algorithms and unique features of each software package can further guide the selection process.

  • pLink 2: Its two-stage open search strategy first identifies one of the cross-linked peptides with a certain tolerance for the modification mass, and then searches for the second peptide based on the remaining mass. This approach significantly speeds up the search process compared to a brute-force approach.[1]

  • MeroX: While also capable of handling cleavable crosslinkers, its "quadratic mode" provides a true exhaustive search for non-cleavable cross-links, which can be computationally intensive but potentially more sensitive for smaller databases.[2][3]

  • StavroX: This tool calculates a score for each candidate cross-link based on the probability of observing the matched fragment ions and their intensities, providing a statistical framework for identification.[4]

  • XiSEARCH: This software employs a comprehensive scoring model that incorporates multiple factors, including the mass accuracy of fragment ions, the proportion of the signal intensity accounted for by the identified fragments, and the number of matched fragments.

  • OpenPepXL: By avoiding heuristic-based reductions of the search space, OpenPepXL aims for maximum sensitivity in identifying cross-linked peptides.[5][6][7] This can be particularly advantageous for complex samples where cross-linked peptides may be of low abundance.

  • XlinkX: Integrated into the Proteome Discoverer platform, XlinkX offers a streamlined workflow. For non-cleavable crosslinkers, its "fast" search mode utilizes sequence tags and immonium ions to rapidly narrow down potential peptide candidates, making it efficient for larger datasets.[8][9][10]

  • MaxLynx: As part of the MaxQuant environment, MaxLynx introduces a novel "di-peptide" scoring scheme based on the Andromeda search engine. This allows for an efficient and sensitive search for non-cleavable cross-linked peptides.[11][12][13][14][15]

Conclusion

The analysis of this compound crosslinking data is a multifaceted process that benefits from a careful selection of bioinformatics tools. While all the discussed software packages are capable of analyzing non-cleavable crosslinking data, they differ in their algorithmic approaches, performance, and user interface. For large-scale proteomic studies, tools with efficient search strategies like pLink 2, XlinkX (in fast mode), and MaxLynx may be preferable. For achieving the highest possible sensitivity with smaller datasets, an exhaustive search with OpenPepXL or MeroX (in quadratic mode) could be considered. Ultimately, the choice of software will depend on the specific research question, the complexity of the sample, and the available computational resources. By understanding the strengths and weaknesses of each tool and following a robust experimental protocol, researchers can confidently navigate the complexities of XL-MS data and unlock valuable insights into protein structure and function.

References

A Comparative Guide to Interpreting MS/MS Spectra of Disuccinimidyl Tartrate (DST)-Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disuccinimidyl tartrate (DST) with other commonly used crosslinking reagents for mass spectrometry-based analysis of protein-protein interactions. We delve into the interpretation of MS/MS spectra, present a detailed experimental protocol for DST crosslinking, and offer visualizations to clarify complex workflows and fragmentation patterns.

Introduction to Chemical Crosslinking and the Role of DST

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the structural organization of protein complexes and mapping protein-protein interaction networks.[1] Crosslinking reagents covalently link interacting proteins, providing distance constraints that are invaluable for structural modeling.[1]

This compound (DST) is a homo-bifunctional, non-cleavable crosslinker that reacts with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins.[2][3] Its relatively short and rigid spacer arm provides precise distance constraints for high-resolution structural studies.[3]

Comparison of DST with Alternative Crosslinking Reagents

The choice of crosslinking reagent is critical and depends on the specific research question and the nature of the protein complex being studied. Here, we compare DST with other popular non-cleavable and MS-cleavable crosslinkers.

FeatureThis compound (DST)Disuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl sulfoxide (DSSO)
Type Non-cleavableNon-cleavableMS-cleavable (CID)
Spacer Arm Length 6.4 Å11.4 Å10.1 Å
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residues Lysine, N-terminusLysine, N-terminusLysine, N-terminus
Cleavability Non-cleavableNon-cleavableCleavable in the gas phase (MS/MS)
Data Analysis Complexity HighHighModerate
Identified Crosslinks Fewer, but more precise structural informationHigher number of crosslinks due to longer, flexible spacerHigh number of confidently identified crosslinks due to characteristic fragmentation
Software StavroX, pLink, Kojak, xiSEARCHStavroX, pLink, Kojak, xiSEARCHMeroX, XlinkX, Proteome Discoverer with XlinkX node

Interpreting MS/MS Spectra of DST-Crosslinked Peptides

The MS/MS spectra of non-cleavable crosslinked peptides, such as those generated with DST, are complex because fragment ions from both peptide chains are present in a single spectrum. The primary fragmentation observed is typically collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Key features of DST-crosslinked peptide spectra include:

  • b- and y-type ions: Similar to linear peptides, the peptide backbones of both crosslinked peptides fragment to produce series of b- and y-ions.

  • Uneven Fragmentation: Often, one of the two peptides in the crosslink (the "alpha peptide") fragments more readily, producing a more complete ion series, while the other ("beta peptide") yields fewer fragment ions.[4]

  • Crosslink-specific fragment ions: Fragmentation can also occur at the amide bond between the lysine side chain and the crosslinker, as well as the peptide bond C-terminal to the crosslinked lysine. This generates ions containing portions of both the peptide and the crosslinker.

Experimental Protocol: DST Crosslinking for Mass Spectrometry

This protocol provides a general workflow for crosslinking a protein or protein complex with DST, followed by preparation for mass spectrometric analysis. Optimization of reagent concentrations and incubation times may be necessary for specific samples.

Materials:

  • This compound (DST)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Protein sample in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ammonium bicarbonate)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).

  • Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of DST in anhydrous DMSO (e.g., 25 mM).

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein sample to achieve the desired final concentration (a molar excess of 25-50-fold DST to protein is a good starting point).

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Denaturation, Reduction, and Alkylation:

    • Add urea to the quenched reaction to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteines.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a data-dependent acquisition method. Prioritize the fragmentation of precursor ions with higher charge states (≥3+), as crosslinked peptides are often more highly charged.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the DST crosslinking workflow and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex Protein Complex Crosslinking Crosslinking with DST Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation, Reduction, & Alkylation Quenching->Denaturation Digestion Tryptic Digestion Denaturation->Digestion Cleanup C18 Desalting Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Database_Search Database Search (e.g., xiSEARCH, pLink) LC_MS->Database_Search CSM_Validation Crosslink-Spectrum Match Validation Database_Search->CSM_Validation Structural_Modeling Structural Modeling CSM_Validation->Structural_Modeling

Figure 1. Experimental workflow for DST crosslinking mass spectrometry.

fragmentation_pattern cluster_precursor Crosslinked Precursor Ion cluster_fragments Fragment Ions (CID/HCD) Precursor [Peptide A - K(DST) - Peptide B + nH]n+ b_ions_A b-ions (Peptide A) Precursor->b_ions_A y_ions_A y-ions (Peptide A) Precursor->y_ions_A b_ions_B b-ions (Peptide B) Precursor->b_ions_B y_ions_B y-ions (Peptide B) Precursor->y_ions_B

Figure 2. Fragmentation of a DST-crosslinked peptide.

Conclusion

This compound is a valuable tool for structural proteomics, offering high-resolution distance information due to its short and rigid spacer. While the analysis of DST-crosslinked peptide spectra can be more challenging than that of their MS-cleavable counterparts, advancements in mass spectrometry instrumentation and dedicated search algorithms have made their identification more robust. This guide provides a framework for researchers to effectively utilize DST in their protein interaction studies and confidently interpret the resulting mass spectrometry data.

References

Confirming Protein-Protein Interactions: A Guide to Orthogonal Validation Methods for DST Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying bona fide protein-protein interactions (PPIs) is crucial for elucidating biological pathways and discovering novel therapeutic targets. While Drug-Affinity Stable Isotope Labeling (DST) crosslinking is a powerful tool for capturing PPIs in their native cellular context, orthogonal validation is essential to confirm these findings and eliminate false positives. This guide provides a comparative overview of key orthogonal methods used to validate PPIs identified by DST, complete with experimental data, detailed protocols, and illustrative diagrams.

Comparing the Tools: A Head-to-Head Look at Orthogonal Validation Methods

Choosing the right validation method depends on the nature of the interaction, the available reagents, and the specific experimental questions. The following table summarizes the key quantitative parameters and characteristics of five widely used orthogonal techniques: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), Bioluminescence Resonance Energy Transfer (BRET), and Proximity Ligation Assay (PLA).

Method Principle Quantitative Readout Interaction Type Throughput In Vivo/In Vitro Strengths Limitations
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey").Relative quantification of co-precipitated protein by Western blot or mass spectrometry.Stable and transient interactions within a complex.Low to medium.In vivo (from cell lysates).Validates interactions in a near-native context; can identify entire complexes.Prone to false positives from non-specific binding; may miss weak or transient interactions.
Yeast Two-Hybrid (Y2H) Interaction between two proteins in yeast activates a reporter gene.[1][2][3]Reporter gene expression level (e.g., growth on selective media, colorimetric assay).Primarily binary interactions.High.In vivo (in yeast).High-throughput screening capability; useful for discovering novel interactors.[1]Non-mammalian system can lead to false positives/negatives; proteins must be localized to the nucleus.
Surface Plasmon Resonance (SPR) Measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[4][5][6][7][8]Association (ka) and dissociation (kd) rate constants, and equilibrium dissociation constant (KD).Direct, binary interactions.Low to medium.In vitro.Provides detailed kinetic and affinity data; label-free.[5][6]Requires purified proteins; immobilization can affect protein conformation.
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins.[9][10][11][12][13]BRET ratio (acceptor emission / donor emission).Dynamic interactions in live cells.High.In vivo (in live cells).Monitors interactions in real-time in a physiological context; high sensitivity.[9][13]Requires genetic fusion of reporters, which can alter protein function.
Proximity Ligation Assay (PLA) Antibodies with attached DNA oligonucleotides generate a fluorescent signal when two target proteins are in close proximity (<40 nm).[14][15][16][17][18]Number of fluorescent spots per cell, representing individual interaction events.Interactions in situ.Medium.In situ (in fixed cells or tissues).High specificity and sensitivity; provides spatial information about the interaction.[16][17]Does not provide direct evidence of interaction; requires specific antibody pairs.

Visualizing the Workflow and Pathways

Understanding the interplay between DST crosslinking and subsequent validation is key. The following diagrams illustrate a general experimental workflow and a well-known signaling pathway where these techniques are applied.

DST_Validation_Workflow cluster_Discovery Interaction Discovery cluster_Validation Orthogonal Validation DST_Crosslinking DST Crosslinking in Live Cells Lysis_Enrichment Cell Lysis & Biotin Enrichment DST_Crosslinking->Lysis_Enrichment MS_Analysis Mass Spectrometry (LC-MS/MS) Lysis_Enrichment->MS_Analysis Candidate_PPIs Candidate Protein-Protein Interactions MS_Analysis->Candidate_PPIs CoIP Co-IP Candidate_PPIs->CoIP Y2H Yeast Two-Hybrid Candidate_PPIs->Y2H SPR SPR Candidate_PPIs->SPR BRET BRET Candidate_PPIs->BRET PLA PLA Candidate_PPIs->PLA Validation_Conclusion Validated Interaction CoIP->Validation_Conclusion Y2H->Validation_Conclusion SPR->Validation_Conclusion BRET->Validation_Conclusion PLA->Validation_Conclusion

Figure 1: General workflow for DST-based PPI discovery and orthogonal validation.

Wnt_Signaling_Pathway cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Axin Axin LRP5_6->Axin Dvl->Axin Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin phosphorylates CK1a CK1α CK1a->Beta_Catenin phosphorylates Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc accumulates & translocates Destruction_Complex Destruction Complex TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Figure 2: Simplified Wnt signaling pathway highlighting key protein-protein interactions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key orthogonal validation experiments.

Co-Immunoprecipitation (Co-IP)

This protocol describes the validation of a putative interaction between Protein-X (bait) and Protein-Y (prey) from cultured mammalian cells.[19][20][21][22][23]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against Protein-X (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Antibodies for Western blotting (anti-Protein-X and anti-Protein-Y)

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them on ice with lysis buffer.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Protein-X antibody or control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Protein-X and Protein-Y. A band for Protein-Y in the anti-Protein-X IP lane (but not in the IgG control) confirms the interaction.

Yeast Two-Hybrid (Y2H) Assay

This protocol outlines the steps to test for an interaction between Protein-X (bait) and Protein-Y (prey) using a GAL4-based Y2H system.[1][2][3][24][25]

Materials:

  • Yeast strain (e.g., AH109)

  • Bait plasmid (e.g., pGBKT7) and prey plasmid (e.g., pGADT7)

  • Competent yeast cells

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for colorimetric assay

Procedure:

  • Plasmid Construction: Clone the coding sequence of Protein-X into the bait plasmid and Protein-Y into the prey plasmid.

  • Yeast Transformation: Co-transform the bait and prey plasmids into competent yeast cells.

  • Selection for Transformants: Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids.

  • Interaction Assay: Replica-plate the colonies from the SD/-Trp/-Leu plate onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).

  • Reporter Gene Activation: Growth on the high-stringency media indicates an interaction. Further confirmation can be done by a colorimetric assay using X-α-Gal, where a blue color indicates a positive interaction.

  • Controls: Include positive and negative controls (known interacting and non-interacting protein pairs) to validate the assay.

Surface Plasmon Resonance (SPR)

This protocol details the kinetic analysis of the interaction between purified Protein-X (ligand) and Protein-Y (analyte).[4][5][6][7][8]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified Protein-X (ligand) and Protein-Y (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface with EDC/NHS and inject Protein-X to immobilize it via amine coupling. Deactivate the remaining active sites with ethanolamine.

  • Analyte Injection: Inject a series of concentrations of Protein-Y over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of Protein-Y in real-time by measuring the change in the refractive index.

  • Regeneration: After each cycle, inject the regeneration solution to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol describes how to measure the interaction between Protein-X and Protein-Y in living cells using a NanoBRET® assay.[9][10][11][12][13]

Materials:

  • Expression vectors for Protein-X fused to NanoLuc® luciferase (donor) and Protein-Y fused to HaloTag® (acceptor)

  • Mammalian cell line (e.g., HEK293T)

  • Transfection reagent

  • NanoBRET® Nano-Glo® Substrate and HaloTag® NanoBRET® 618 Ligand

  • Luminometer with appropriate filters (460 nm and >610 nm)

Procedure:

  • Plasmid Transfection: Co-transfect the mammalian cells with the donor and acceptor fusion constructs.

  • Cell Plating: Plate the transfected cells into a white, 96-well assay plate.

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to the wells.

  • Signal Detection: Immediately measure the luminescence at 460 nm (donor emission) and >610 nm (acceptor emission) using a luminometer.

  • BRET Ratio Calculation: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. An increased BRET ratio compared to a negative control (e.g., donor plasmid alone) indicates an interaction.

Proximity Ligation Assay (PLA)

This protocol details the in situ visualization of the interaction between endogenous Protein-X and Protein-Y in fixed cells.[14][15][16][17][18]

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Primary antibodies against Protein-X and Protein-Y raised in different species (e.g., mouse and rabbit)

  • PLA probes (anti-mouse MINUS and anti-rabbit PLUS)

  • Ligation and amplification reagents

  • Fluorescently labeled detection oligonucleotides

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix and permeabilize the cells on coverslips.

  • Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against Protein-X and Protein-Y.

  • PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides).

  • Ligation: If the proteins are in close proximity, the oligonucleotides on the PLA probes are ligated to form a circular DNA template.

  • Amplification: A rolling-circle amplification reaction is performed, generating a long DNA product.

  • Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright fluorescent spot.

  • Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope. The number of spots per cell is quantified to measure the extent of the interaction.

References

Assessing the Efficiency of Disuccinimidyl Tartrate (DST) Crosslinking by SDS-PAGE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disuccinimidyl tartrate (DST) with other common crosslinking agents, supported by experimental protocols and data presentation to aid in the selection of the most appropriate crosslinker for your research needs. The efficiency of protein crosslinking is critical for studying protein-protein interactions, and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) offers a straightforward method for its assessment.

Comparison of DST with Alternative Crosslinkers

This compound (DST) is a homobifunctional, primary amine-reactive crosslinker.[1][2] It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3][4] A key feature of DST is its cleavable nature; the cis-diol in its tartrate spacer arm can be cleaved by oxidizing agents like sodium meta-periodate.[1][2][5] This allows for the separation of crosslinked proteins, which can be advantageous in certain applications.

The efficiency of a crosslinker is influenced by several factors, including its spacer arm length, solubility, and cell permeability. DST has a relatively short spacer arm of 6.4 Å.[5] In comparison, other commonly used NHS-ester crosslinkers like Disuccinimidyl suberate (DSS) and Disuccinimidyl glutarate (DSG) have longer spacer arms of 11.4 Å and 7.5 Å, respectively.[6] The choice of spacer arm length is crucial as it dictates the distance that can be bridged between two reactive residues on interacting proteins.

DST is soluble in organic solvents like DMSO or DMF and is membrane-permeable, making it suitable for intracellular crosslinking. This contrasts with water-soluble crosslinkers like BS3 (Bis(sulfosuccinimidyl) suberate), which are ideal for cell-surface protein crosslinking due to their inability to cross cell membranes.[3][4][7]

The effectiveness of crosslinking can be visualized by a shift in the molecular weight of the protein bands on an SDS-PAGE gel.[7][8] Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers, with a concurrent decrease in the intensity of the monomer band.

Comparative Data of Common Amine-Reactive Crosslinkers

FeatureThis compound (DST)Disuccinimidyl suberate (DSS)Disuccinimidyl glutarate (DSG)Bis(sulfosuccinimidyl) suberate (BS3)
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Reactive Toward Primary aminesPrimary aminesPrimary aminesPrimary amines
Spacer Arm Length 6.4 Å[5]11.4 Å[6]7.5 Å[6]11.4 Å
Cleavable Yes (by sodium meta-periodate)[1][2][5]NoNoNo
Water Soluble No (soluble in DMSO/DMF)No (soluble in DMSO/DMF)[3][4]No (soluble in DMSO/DMF)Yes
Cell Membrane Permeable YesYes[3][4]YesNo[3][4][7]

Experimental Protocol: Assessing DST Crosslinking Efficiency by SDS-PAGE

This protocol provides a general guideline for crosslinking a protein of interest with DST and analyzing the products by SDS-PAGE. Optimization of parameters such as protein and crosslinker concentrations, incubation time, and temperature may be required for specific applications.

Materials:

  • Protein sample in a non-amine containing buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE running buffer and gels

  • Protein loading buffer (e.g., Laemmli sample buffer)

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Protein Preparation: Prepare your protein sample at a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the crosslinker and should be avoided.[9]

  • DST Stock Solution Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. For example, dissolve DST to a final concentration of 25 mM. DST is moisture-sensitive, so it is crucial to use anhydrous solvent and handle the reagent promptly.[9]

  • Crosslinking Reaction:

    • Set up a series of reactions with varying molar excess of DST to protein (e.g., 10:1, 20:1, 50:1, 100:1). A no-crosslinker control should always be included.

    • Add the appropriate volume of the DST stock solution to each protein sample.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9][10] Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess DST.

  • SDS-PAGE Analysis:

    • Mix the quenched samples with an equal volume of 2X protein loading buffer.

    • Heat the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.

  • Data Analysis:

    • Analyze the gel for the appearance of higher molecular weight bands, which indicate successful crosslinking.

    • The efficiency of crosslinking can be estimated by the decrease in the intensity of the monomer band and the increase in the intensity of the crosslinked product bands with increasing DST concentration.

    • For a more quantitative analysis, densitometry can be performed on the stained gel to measure the relative abundance of the monomer and crosslinked species.

Experimental Workflow

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Protein Sample in Amine-Free Buffer Mix Mix Protein and DST (Varying Ratios) Protein_Sample->Mix DST_Solution Prepare Fresh DST Stock Solution DST_Solution->Mix Incubate Incubate (e.g., 30-60 min at RT) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench SDS_PAGE_Prep Add Loading Buffer & Heat Quench->SDS_PAGE_Prep Electrophoresis SDS-PAGE SDS_PAGE_Prep->Electrophoresis Stain Stain Gel (e.g., Coomassie) Electrophoresis->Stain Analyze Analyze Band Shifts (Assess Efficiency) Stain->Analyze

Caption: Workflow for assessing DST crosslinking efficiency.

References

A Head-to-Head Battle: Label-Free vs. Isotopic Labeling for Quantitative Analysis with Disuccinimidyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, understanding the dynamics of protein-protein interactions is paramount. Chemical cross-linking mass spectrometry (CLMS) has emerged as a powerful technique to capture these interactions in their native states. Disuccinimidyl tartrate (DST), a homobifunctional, cleavable cross-linker, is a valuable tool in this endeavor, allowing for the covalent linkage of interacting proteins. However, merely identifying these interactions is often not enough. Quantitative analysis is crucial to understanding how these interactions change in response to different stimuli, disease states, or therapeutic interventions.

This guide provides an objective comparison of two major quantitative proteomics strategies—label-free and isotopic labeling—in the context of DST-based cross-linking experiments. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to help you make an informed decision for your research.

The Contenders: A Glimpse into Label-Free and Isotopic Labeling

Label-free quantification is a method that determines the relative amount of proteins in two or more samples without the use of stable isotopes.[1] Instead, it relies on measuring the signal intensities of peptides or counting the number of tandem mass spectra (MS/MS) identified for a given protein.[2][3] This approach offers a straightforward and cost-effective workflow.[4][5]

Isotopic labeling , on the other hand, involves the incorporation of stable isotopes into proteins or peptides, creating "heavy" and "light" versions of the same molecule.[3] These isotopically distinct samples can then be combined and analyzed in a single mass spectrometry run.[6] The relative abundance of a protein is determined by comparing the signal intensities of its heavy and light isotopic forms. Common isotopic labeling strategies include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and the use of isotope-labeled cross-linkers.[7]

At a Glance: Key Differences in Quantitative Cross-Linking

FeatureLabel-Free QuantificationIsotopic Labeling Quantification
Principle Compares signal intensities or spectral counts of peptides across separate MS runs.[2]Compares signal intensities of isotopically labeled peptides within the same MS run.[3]
Sample Preparation Simpler, with no labeling step required.[5]More complex, involving metabolic or chemical labeling.[5]
Cost Lower, as no expensive isotopic reagents are needed.[5]Higher, due to the cost of isotopic labels.[5]
Multiplexing Limited, as each sample is run separately.[5]High, with the ability to combine multiple samples in a single run (e.g., TMT).[7]
Accuracy & Precision Can be affected by run-to-run variability.[8]Generally higher accuracy and precision due to internal standards and combined analysis.[7][9]
Proteome Coverage Potentially higher, as there is no increase in sample complexity from labeling.[5]May be lower due to increased sample complexity.[5]
Data Analysis Requires sophisticated algorithms to align and normalize data across different runs.[4]Simpler relative quantification within a single run, though identification of labeled peptides can be complex.[10]

Experimental Workflows: A Visual Guide

To better illustrate the practical differences, here are the experimental workflows for both label-free and isotopic labeling quantitative analysis using this compound (DST).

Label_Free_Workflow cluster_0 Sample A (e.g., Control) cluster_1 Sample B (e.g., Treated) A_prot Protein Extraction A_dst DST Cross-linking A_prot->A_dst A_digest Tryptic Digestion A_dst->A_digest A_lcms LC-MS/MS Analysis A_digest->A_lcms Data_Analysis Data Analysis (Alignment, Normalization, Quantification) A_lcms->Data_Analysis B_prot Protein Extraction B_dst DST Cross-linking B_prot->B_dst B_digest Tryptic Digestion B_dst->B_digest B_lcms LC-MS/MS Analysis B_digest->B_lcms B_lcms->Data_Analysis

Caption: Label-Free Quantitative Cross-Linking Workflow.

Isotopic_Labeling_Workflow cluster_0 Sample A (e.g., Control) cluster_1 Sample B (e.g., Treated) A_prot Protein Extraction (Light Label) Combine Combine Samples A_prot->Combine B_prot Protein Extraction (Heavy Label) B_prot->Combine DST DST Cross-linking Combine->DST Digest Tryptic Digestion DST->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Caption: Isotopic Labeling Quantitative Cross-Linking Workflow.

Performance Metrics: A Data-Driven Comparison

Performance MetricLabel-Free QuantificationIsotopic Labeling QuantificationSupporting Evidence
Reproducibility (CV%) 14% (injection replica), 32% (reaction replica)Generally lower CVs due to internal standardsA study on label-free quantitative cross-linking/mass spectrometry (QCLMS) reported these CV values.[11] Isotopic labeling methods generally offer better reproducibility by minimizing sample handling variations.[9]
Number of Identified Cross-links Potentially higher due to less complex spectraCan be lower due to increased spectral complexity from isotopic pairs.[10]The introduction of isotopic labels can complicate spectral interpretation and potentially reduce the number of identified cross-links.[10]
Quantitative Accuracy Can be high with robust data analysis, but susceptible to run-to-run variation.[4]Generally higher due to direct comparison of isotopic peaks in the same run.[7]Isotopic labeling provides a direct internal standard for each peptide, leading to more accurate quantification.[7]

Signaling Pathway Analysis: A Case Study with DST

This compound can be employed to investigate changes in protein interaction networks within specific signaling pathways. For instance, in a hypothetical study of a growth factor signaling pathway, DST could be used to cross-link interacting proteins in the presence and absence of the growth factor.

Signaling_Pathway GF Growth Factor Rec Receptor GF->Rec P1 Protein 1 Rec->P1 Interaction A P2 Protein 2 P1->P2 P3 Protein 3 P2->P3 Nuc Nucleus P3->Nuc Response Cellular Response Nuc->Response

Caption: Hypothetical Growth Factor Signaling Pathway.

Quantitative analysis using DST could reveal, for example, that "Interaction B" is significantly increased upon growth factor stimulation, providing insights into the pathway's activation mechanism.

Experimental Protocols

Label-Free Quantitative Cross-Linking with DST
  • Protein Extraction: Extract proteins from control and treated samples separately under native conditions.

  • Protein Quantification: Determine the protein concentration of each extract.

  • DST Cross-linking:

    • For each sample, add DST to a final concentration of 1-2 mM.

    • Incubate at room temperature for 30-60 minutes.

    • Quench the reaction with 20-50 mM Tris-HCl, pH 7.5.

  • Protein Digestion:

    • Denature, reduce, and alkylate the cross-linked protein mixtures.

    • Digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze each sample separately by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify cross-linked peptides.

    • Perform retention time alignment and normalization across the different runs.

    • Quantify the abundance of each cross-linked peptide based on its peak intensity or spectral count.

Isotopic Labeling (SILAC) Quantitative Cross-Linking with DST
  • SILAC Labeling: Culture cells in "light" (normal isotopes) and "heavy" (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) media for several cell divisions to achieve complete labeling.

  • Cell Treatment: Treat the "heavy" labeled cells with the stimulus of interest, leaving the "light" cells as a control.

  • Protein Extraction and Mixing: Extract proteins from both cell populations and mix them in a 1:1 ratio based on total protein amount.

  • DST Cross-linking:

    • Add DST to the combined protein mixture to a final concentration of 1-2 mM.

    • Incubate at room temperature for 30-60 minutes.

    • Quench the reaction with 20-50 mM Tris-HCl, pH 7.5.

  • Protein Digestion:

    • Denature, reduce, and alkylate the cross-linked protein mixture.

    • Digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the combined peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use software capable of identifying and quantifying SILAC pairs to identify cross-linked peptides.

    • Calculate the heavy/light ratio for each identified cross-linked peptide to determine the relative change in the interaction.

Conclusion: Choosing the Right Tool for the Job

The choice between label-free and isotopic labeling for quantitative analysis with this compound depends heavily on the specific goals of the experiment, available resources, and the desired level of quantitative accuracy.

  • Label-free quantification is a cost-effective and straightforward approach that is well-suited for large-scale screening and discovery-based studies where identifying a larger number of interactions may be prioritized over absolute quantitative precision.[5]

  • Isotopic labeling offers higher accuracy and reproducibility, making it the preferred method for studies requiring precise quantification of changes in specific protein-protein interactions, such as in mechanistic studies or biomarker validation.[7][9] The use of isotope-labeled cross-linkers can further aid in the confident identification of cross-linked peptides.[12][13]

Ultimately, a thorough understanding of the strengths and limitations of each method will empower researchers to design robust experiments that yield meaningful insights into the dynamic world of protein interactions.

References

Safety Operating Guide

Proper Disposal of Disuccinimidyl Tartrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Disuccinimidyl tartrate (DST), an amine-reactive crosslinker widely used in bioconjugation and other life science applications.

This compound is a valuable tool in the laboratory, but its reactive nature necessitates careful handling and disposal to mitigate potential hazards and ensure compliance with safety regulations. The primary reactive components of DST are its N-hydroxysuccinimide (NHS) ester groups, which readily react with primary amines. The key to safe disposal is the deactivation of these reactive groups through hydrolysis or quenching.

Core Principles of this compound Disposal

The fundamental principle for the safe disposal of this compound is the chemical neutralization of its reactive NHS esters. This can be achieved through two primary methods:

  • Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction that breaks the ester linkage and renders the compound inactive. The rate of this reaction is significantly influenced by pH, with faster hydrolysis occurring under basic conditions.

  • Quenching: Introducing a surplus of a primary amine-containing compound will effectively "quench" the reactivity of the NHS esters by providing an alternative target for the reaction.

Both methods result in the formation of less reactive byproducts that can be disposed of more safely, in accordance with institutional and local regulations for chemical waste.

Experimental Protocols for this compound Disposal

Below are detailed methodologies for the two recommended disposal procedures for this compound.

Method 1: Disposal via Hydrolysis

This method utilizes a basic solution to accelerate the hydrolysis of the NHS esters in this compound.

Materials:

  • This compound waste (solid or dissolved in an organic solvent like DMSO or DMF)

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Appropriate chemical-resistant waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: In a designated chemical fume hood, place the chemical-resistant waste container.

  • Dilution (if necessary): If the DST waste is in a solid form or a concentrated organic solvent, dilute it with a compatible solvent to facilitate the reaction.

  • Addition of Base: Slowly and carefully add the 1 M NaOH or KOH solution to the DST waste. A general guideline is to add at least a 10-fold molar excess of the base relative to the amount of DST.

  • Reaction: Gently swirl the container to mix the contents. Allow the reaction to proceed for at least one hour to ensure complete hydrolysis of the NHS esters. The half-life of NHS esters at a pH of 8.6 is approximately 10 minutes, so a one-hour reaction time provides a significant safety margin.[1][2]

  • Neutralization: After the hydrolysis is complete, neutralize the basic solution by adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Final Disposal: Dispose of the neutralized solution as aqueous chemical waste according to your institution's and local hazardous waste regulations.

Method 2: Disposal via Quenching

This method employs a primary amine-containing solution to quench the reactivity of the NHS esters.

Materials:

  • This compound waste (solid or dissolved in an organic solvent)

  • Quenching solution: 1 M Tris buffer (pH 8.0-8.5) or 1 M glycine solution

  • Appropriate chemical-resistant waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: In a chemical fume hood, place the chemical-resistant waste container.

  • Addition of Quenching Solution: Add an excess of the 1 M Tris or glycine solution to the DST waste. A 10 to 20-fold molar excess of the quenching agent is recommended.

  • Reaction: Mix the contents of the container and allow the quenching reaction to proceed for at least 30 minutes at room temperature.

  • Final Disposal: The resulting solution contains the quenched DST and can be disposed of as chemical waste in accordance with your institution's guidelines.

Quantitative Data for Disposal Procedures

For clarity and ease of comparison, the key quantitative parameters for each disposal method are summarized in the table below.

ParameterMethod 1: HydrolysisMethod 2: Quenching
Reagent 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)1 M Tris buffer (pH 8.0-8.5) or 1 M Glycine
Reagent Excess ≥ 10-fold molar excess10 to 20-fold molar excess
Reaction Time ≥ 1 hour≥ 30 minutes
Final pH Neutral (6-8) after neutralizationDependent on quenching buffer

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DST_Disposal_Workflow This compound Disposal Workflow start Start: DST Waste assess_form Assess Form of Waste (Solid or Solution) start->assess_form choose_method Choose Disposal Method assess_form->choose_method hydrolysis Method 1: Hydrolysis choose_method->hydrolysis Hydrolysis quenching Method 2: Quenching choose_method->quenching Quenching add_base Add 1M NaOH or KOH (≥10x molar excess) hydrolysis->add_base add_quencher Add 1M Tris or Glycine (10-20x molar excess) quenching->add_quencher react_hydrolysis React for ≥ 1 hour add_base->react_hydrolysis neutralize Neutralize to pH 6-8 react_hydrolysis->neutralize dispose Dispose as Hazardous Waste (per institutional guidelines) neutralize->dispose react_quenching React for ≥ 30 minutes add_quencher->react_quenching react_quenching->dispose

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and effective disposal of this compound, contributing to a safer research environment and maintaining compliance with regulatory standards. Always consult your institution's specific safety and waste disposal guidelines before proceeding.

References

Essential Safety and Operational Guidance for Handling Disuccinimidyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Disuccinimidyl tartrate (DST), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this chemical crosslinking agent.

This compound is a homobifunctional, cleavable, primary amine-reactive crosslinking reagent.[1] It is a white solid that is sensitive to moisture.[1] Proper handling and storage are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes and dust particles.
Skin Protection Fire/flame resistant and impervious clothing.[2]Prevents skin contact with the chemical.
Hand Protection Chemotherapy gloves tested to meet American Society for Testing and Materials (ASTM) standard D6978.Provides a barrier against chemical permeation.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]Protects the respiratory system from inhalation of dust or aerosols.
Handling and Storage

Precautions for Safe Handling:

  • Avoid the formation of dust or aerosols.[3]

  • Use in a well-ventilated area.[3]

  • Avoid contact with skin, eyes, or the respiratory tract.[3]

  • The product is sensitive to moisture. After cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • It is recommended to make fresh solutions and not to store stock solutions.

Conditions for Safe Storage:

  • Store in a cool, dry place.

  • Keep the container tightly closed in a dry and well-ventilated place.

  • After use, return the vial to the resealable bag with a desiccant.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If the person is not breathing, give artificial respiration. Contact a physician immediately.[3]
Skin Contact Take off contaminated clothing immediately.[2] Wash and scrub the affected area thoroughly with soap and water.[3] Contact a physician.[3]
Eye Contact Without delay, flush and rinse the inside and outside of the eyelid with copious amounts of water.[3] Ensure that contact lenses, if present, are removed.[3] Contact a physician immediately.[3]
Ingestion Do not give anything by mouth if the person is unconscious.[3] Wash the mouth with water.[3] If the material has been swallowed, give small amounts of water to the affected person.[3] Contact a physician immediately.[3]
Spills and Disposal

Spill Management: In case of a spill, appropriate PPE should be worn, including protective gowns and respiratory protection.[4] A spill kit should be readily available in the area where this compound is handled.[4]

Disposal: Specific disposal instructions for this compound are not readily available in the provided search results. However, as a general practice for chemical waste, it should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Operational Workflow

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol in case of exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gown, Gloves, Respirator) prep_area Ensure Well-Ventilated Area prep_ppe->prep_area prep_reagent Equilibrate DST to Room Temperature prep_area->prep_reagent handle_weigh Weigh DST Carefully (Avoid Dust Formation) prep_reagent->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) handle_weigh->handle_dissolve handle_reaction Add to Aqueous Reaction Mixture handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cluster_response Immediate Response cluster_routes Exposure Route Specific Actions exposure Exposure Occurs move_away Move Away from Dangerous Area exposure->move_away inhalation Inhalation: Move to Fresh Air, Artificial Respiration if Needed move_away->inhalation skin_contact Skin Contact: Remove Contaminated Clothing, Wash with Soap & Water move_away->skin_contact eye_contact Eye Contact: Flush with Copious Water, Remove Contact Lenses move_away->eye_contact ingestion Ingestion: Rinse Mouth with Water, Give Small Amounts of Water move_away->ingestion contact_physician Contact a Physician Immediately show_sds Show Safety Data Sheet to Physician contact_physician->show_sds inhalation->contact_physician skin_contact->contact_physician eye_contact->contact_physician ingestion->contact_physician

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Disuccinimidyl tartrate
Reactant of Route 2
Reactant of Route 2
Disuccinimidyl tartrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.